Product packaging for 5-trans U-46619(Cat. No.:CAS No. 56985-40-1)

5-trans U-46619

Cat. No.: B1682665
CAS No.: 56985-40-1
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-BRSNVKEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B1682665 5-trans U-46619 CAS No. 56985-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANGKSBLPMBTJ-BRSNVKEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028475
Record name 9,11-Methanoepoxy PGH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-40-1
Record name U 46619
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56985-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11-Methanoepoxy PGH2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Methanoepoxy PGH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-trans U-46619: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and a stereoisomer of the well-characterized thromboxane A2 (TXA2) mimetic, U-46619.[1] While often considered a minor impurity in commercial preparations of U-46619, this compound itself exhibits biological activity, primarily as an agonist of the thromboxane A2 receptor (TP receptor).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound, making it a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemistry. Its systematic IUPAC name is (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid. The key distinction from its more prevalent isomer, U-46619, lies in the trans configuration of the double bond at the 5th position of the heptenoic acid chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent compound U-46619 is presented below for comparative analysis.

PropertyThis compoundU-46619
CAS Number 330796-58-256985-40-1
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol 350.49 g/mol
Appearance Not explicitly specified, likely a solutionColorless liquid or powder
Purity Typically ≥98%Typically ≥98%
Solubility Soluble in methyl acetate, DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml)Soluble in methyl acetate, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml)
Storage Store at -20°CStore at -20°C

Biological Activity and Signaling Pathways

As a thromboxane A2 receptor agonist, this compound mimics the actions of the endogenous ligand, thromboxane A2. Its biological effects are primarily mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and cell-type specific, but generally converge on pathways that regulate intracellular calcium levels and the contractility of smooth muscle.

Gq-PLC-Calcium Signaling Pathway

The canonical signaling pathway initiated by the activation of TP receptors involves the coupling to Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This sharp increase in intracellular calcium is a critical event in many cellular responses, including platelet aggregation and smooth muscle contraction.

Gq_PLC_Calcium_Signaling U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Cellular_Response leads to

Gq-PLC-Calcium Signaling Pathway. Max Width: 760px.
RhoA/Rho Kinase (ROCK) Signaling Pathway

In addition to the Gq-PLC pathway, TP receptor activation is strongly linked to the RhoA/Rho kinase (ROCK) signaling cascade, particularly in vascular smooth muscle cells. This pathway plays a crucial role in sensitizing the contractile apparatus to calcium. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in enhanced and prolonged smooth muscle contraction, even at sub-maximal calcium concentrations.

RhoA_ROCK_Signaling U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor RhoA RhoA TP_Receptor->RhoA activates ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Phospho_MLC Phosphorylated MLC MLCP->Phospho_MLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->Phospho_MLC phosphorylated by MLCK (Ca²⁺ dependent) Contraction Smooth Muscle Contraction Phospho_MLC->Contraction promotes

RhoA/ROCK Signaling Pathway. Max Width: 760px.

Experimental Protocols

The biological effects of this compound can be investigated using a variety of in vitro and ex vivo experimental models. Given its action as a thromboxane A2 receptor agonist, protocols established for U-46619 are directly applicable.

Vasoconstriction Assay in Isolated Arteries

This assay is used to determine the contractile effect of this compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., human subcutaneous resistance arteries, rat aorta) are dissected and mounted in a wire myograph system.[2] The myograph measures isometric tension.

  • Equilibration: The arterial rings are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Viability Check: The viability of the arterial segments is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).

  • Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath, and the resulting increase in tension is recorded.[2]

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Vasoconstriction_Workflow Start Start Dissect Dissect Artery Segment Start->Dissect Mount Mount in Wire Myograph Dissect->Mount Equilibrate Equilibrate in Physiological Solution Mount->Equilibrate Viability Check Viability with KCl Equilibrate->Viability Washout Washout Viability->Washout Add_Compound Add Cumulative Concentrations of This compound Washout->Add_Compound Record Record Isometric Tension Add_Compound->Record Analyze Analyze Data (EC₅₀, Emax) Record->Analyze End End Analyze->End

Vasoconstriction Assay Workflow. Max Width: 760px.
Platelet Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of platelets.

Methodology:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

  • Light Transmission Aggregometry (LTA): The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]

  • Agonist Addition: A baseline is established, and then this compound is added to the PRP to induce aggregation.

  • Data Recording and Analysis: The change in light transmission over time is recorded, and the maximal aggregation percentage is determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the TP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the TP receptor are prepared from a suitable source (e.g., platelets, transfected cell lines).

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the TP receptor (e.g., [³H]-U-46619) in the presence of varying concentrations of unlabeled this compound.[4]

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[4]

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated. This value represents the affinity of the compound for the receptor.

Conclusion

This compound, while often overlooked as an isomer of U-46619, is a potent thromboxane A2 receptor agonist with significant biological activity. Its ability to activate the Gq-PLC-calcium and RhoA/ROCK signaling pathways makes it a valuable tool for studying the physiological and pathophysiological roles of the thromboxane system. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this compound in various biological systems. A thorough understanding of the chemical properties and signaling mechanisms of this compound will undoubtedly contribute to the advancement of research in areas such as cardiovascular disease, thrombosis, and inflammation.

References

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619 and its Isomer, U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent thromboxane A2 (TP) receptor agonist, U-46619, and its lesser-studied isomer, 5-trans U-46619. This document details their interaction with the TP receptor, subsequent downstream signaling cascades, and the resulting physiological effects, with a focus on platelet aggregation and smooth muscle contraction. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction to U-46619 and this compound

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological effects of thromboxane A2, a key mediator in thrombosis and hemostasis.[1][2] These effects primarily include the induction of platelet aggregation and the contraction of vascular smooth muscle.[1]

This compound is the geometric isomer of U-46619, differing in the configuration of the double bond at the 5th carbon position. It is often present as a minor impurity (2-5%) in commercially available preparations of U-46619.[3] While the biological activity of U-46619 is extensively documented, this compound is less characterized. The primary reported activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES), where it was found to be about half as potent as the 5-cis version (U-46619).[3]

Receptor Binding and Affinity

U-46619 exerts its effects by binding to the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Radioligand binding assays using [3H]-U-46619 have been instrumental in characterizing this interaction.

Quantitative Data: Receptor Binding Affinity
LigandPreparationRadioligandK_d (nM)B_max (fmol/mg protein)Reference
U-46619Pig Aorta Smooth Muscle Membranes[3H]-U-4661942 - 6887.8[4]
U-46619Washed Human Platelets[3H]-U-4661941 ± 9 (High-affinity)19.4 ± 5.3 fmol/10^7 platelets[5]
U-46619Washed Human Platelets[3H]-U-466191460 ± 470 (Low-affinity)-[5]

Downstream Signaling Pathways

Upon binding to the TP receptor, U-46619 initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a critical event for both platelet aggregation and smooth muscle contraction. DAG, along with elevated [Ca2+]i, activates Protein Kinase C (PKC).

Furthermore, U-46619-mediated TP receptor activation stimulates the RhoA/Rho-kinase signaling pathway, which contributes to the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.[6] The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 has also been reported as a downstream consequence of TP receptor stimulation by U-46619.[6]

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq MAPK MAPK Cascade (ERK1/2, p38) TP_Receptor->MAPK PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Gq->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_SR Endoplasmic/ Sarcoplasmic Reticulum IP3->ER_SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER_SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->PKC Platelet_Aggregation Platelet Aggregation Ca2_increase->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_increase->Smooth_Muscle_Contraction PKC->Platelet_Aggregation Rho_Kinase Rho Kinase RhoA->Rho_Kinase Rho_Kinase->Smooth_Muscle_Contraction

Caption: U-46619 signaling pathway in platelets and smooth muscle cells.

Physiological Effects and Potency

The primary physiological responses to U-46619 are platelet aggregation and smooth muscle contraction, making it a valuable tool for studying these processes.

Quantitative Data: Functional Potency (EC50 values)
EffectTissue/Cell TypeSpeciesEC50 (µM)Reference
Platelet Shape ChangePlateletsHuman0.013[6]
Platelet AggregationPlateletsHuman0.58[6]
Serotonin ReleasePlateletsHuman0.536[5]
Fibrinogen Receptor BindingPlateletsHuman0.53[5]
Myosin Light Chain PhosphorylationPlateletsHuman0.057[5]
VasoconstrictionGeneral-0.035

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of U-46619 are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of U-46619 for the TP receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (e.g., from platelets or smooth muscle) start->prep_membranes incubate Incubate Membranes with [3H]-U-46619 (varying concentrations) +/- excess unlabeled U-46619 (for non-specific binding) prep_membranes->incubate separate Separate Bound and Free Ligand (e.g., vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., scintillation counting) separate->quantify analyze Data Analysis (Scatchard or non-linear regression) to determine Kd and Bmax quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay with [3H]-U-46619.

  • Membrane Preparation:

    • Isolate platelets from whole blood by differential centrifugation or prepare microsomes from smooth muscle tissue by homogenization and ultracentrifugation.

    • Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of [3H]-U-46619.

    • For determination of non-specific binding, add a high concentration of unlabeled U-46619 (e.g., 10 µM) to a parallel set of tubes.

    • Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Platelet Aggregation Assay

This functional assay measures the ability of U-46619 to induce platelet aggregation.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from citrated whole blood start->prep_prp adjust_platelet_count Adjust Platelet Count in PRP prep_prp->adjust_platelet_count aggregometer Place PRP in Aggregometer Cuvette with a stir bar at 37°C adjust_platelet_count->aggregometer add_agonist Add U-46619 (varying concentrations) aggregometer->add_agonist monitor_aggregation Monitor Change in Light Transmittance over time add_agonist->monitor_aggregation analyze Data Analysis (determine maximal aggregation and EC50) monitor_aggregation->analyze end End analyze->end

Caption: Workflow for a platelet aggregation assay using U-46619.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • After a brief pre-incubation, add a known concentration of U-46619 to the PRP.

    • Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximal percentage of aggregation for each concentration of U-46619.

    • Plot the concentration-response curve and calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.

Vascular Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated blood vessels to U-46619.

Smooth_Muscle_Contraction_Workflow start Start isolate_vessel Isolate Blood Vessel (e.g., aorta, mesenteric artery) start->isolate_vessel mount_in_bath Mount Vessel Rings in an Organ Bath containing physiological salt solution (37°C, gassed with 95% O₂/5% CO₂) isolate_vessel->mount_in_bath apply_tension Apply Optimal Resting Tension mount_in_bath->apply_tension equilibrate Equilibrate for a set period apply_tension->equilibrate add_agonist Add Cumulative Concentrations of U-46619 equilibrate->add_agonist record_contraction Record Isometric Tension add_agonist->record_contraction analyze Data Analysis (determine maximal contraction and EC50) record_contraction->analyze end End analyze->end

Caption: Workflow for a vascular smooth muscle contraction assay.

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical guidelines.

    • Carefully dissect the desired blood vessel (e.g., thoracic aorta) and place it in cold physiological salt solution (e.g., Krebs-Henseleit solution).

    • Clean the vessel of adherent connective tissue and cut it into rings of a specific width (e.g., 2-4 mm).

  • Isometric Tension Recording:

    • Mount the vessel rings between two hooks in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one hook to a force-displacement transducer to record isometric tension.

    • Apply an optimal resting tension to the vessel rings and allow them to equilibrate for a period of time (e.g., 60-90 minutes).

  • Experimental Procedure:

    • After equilibration, induce a reference contraction with a depolarizing agent (e.g., KCl) to check for tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • Add cumulative concentrations of U-46619 to the organ bath and record the contractile response.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Construct a concentration-response curve and calculate the EC50 value for U-46619.

Conclusion

U-46619 is a well-established and potent thromboxane A2 receptor agonist that serves as an invaluable tool for investigating the roles of the TP receptor in health and disease. Its mechanism of action involves binding to the TP receptor, leading to the activation of Gq-PLC-IP3/DAG signaling, an increase in intracellular calcium, and the activation of the RhoA/Rho-kinase pathway. These signaling events culminate in robust platelet aggregation and smooth muscle contraction. In contrast, its isomer, this compound, is less studied, with its primary known activity being the inhibition of microsomal prostaglandin E2 synthase. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential interactions with the TP receptor and other signaling pathways. This guide provides a comprehensive foundation for researchers and drug development professionals working with these compounds.

References

The Biological Activity of 5-trans U-46619: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 5-trans U-46619, a geometric isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619. While U-46619 is extensively characterized and widely used as a stable synthetic analog of prostaglandin H2 (PGH2), data on the biological activity of its 5-trans isomer is exceedingly scarce. This document summarizes the available information, highlighting its identification as a minor impurity in U-46619 preparations and its known, albeit limited, biological effects. The significant knowledge gap concerning the pharmacology of this compound is also addressed, providing a clear perspective for future research endeavors.

Introduction: The U-46619 Isomers

U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a cornerstone tool in prostanoid research. Its 5-cis double bond is a key structural feature for its potent agonistic activity at the thromboxane A2 (TP) receptor, leading to a wide range of physiological effects, including platelet aggregation and smooth muscle contraction.[1] In contrast, this compound, also referred to as 5,6-trans U-46619, is the geometric isomer with a trans configuration at the 5,6-double bond.[2]

Commercial preparations of U-46619 typically contain this compound as a minor impurity, generally constituting 2-5% of the total compound.[3] This has led to some investigation into its distinct biological properties to understand its potential contribution to the observed effects of technical-grade U-46619.

Known Biological Activity: Inhibition of Prostaglandin E Synthase

To date, the only separately tested and published biological activity of this compound is its inhibitory effect on microsomal prostaglandin E2 synthase (mPGES).[2][3] In a study by Quraishi et al. (2002), this compound was found to be an inhibitor of this enzyme, which is involved in the inflammatory cascade.[4] However, its potency was approximately half that of its 5-cis counterpart, U-46619, in the same assay.[3]

This finding suggests that the 5-trans isomer may possess anti-inflammatory properties, a stark contrast to the pro-inflammatory and pro-thrombotic actions mediated by the TP receptor agonism of U-46619.

Uncharacterized Thromboxane A2 Receptor Activity

Crucially, there is a complete lack of published data regarding the activity of this compound at the thromboxane A2 (TP) receptor. The potent agonism of U-46619 at this receptor is central to its biological function.[1][5] The geometric isomerization of the 5,6-double bond from cis to trans can significantly alter the molecule's three-dimensional structure, which is critical for receptor binding and activation.

Without experimental data, any potential interaction of this compound with the TP receptor remains purely speculative. It is plausible that the trans configuration hinders or prevents effective binding to the TP receptor, which would explain the focus on its mPGES inhibitory activity.

Data Presentation: Quantitative Data Summary

Due to the limited research on this compound, a comprehensive table of quantitative pharmacological data cannot be compiled. The only available comparative data point is presented below.

CompoundTargetActivityPotencyReference
This compound Microsomal Prostaglandin E Synthase (mPGES)InhibitionApprox. half as potent as U-46619[3]
U-46619 (5-cis) Microsomal Prostaglandin E Synthase (mPGES)Inhibition-[3]
U-46619 (5-cis) Thromboxane A2 (TP) ReceptorAgonismEC50 = 0.035 µM[5]

Experimental Protocols

Detailed experimental protocols specifically designed for the investigation of this compound are not available in the public domain. The singular study identifying its mPGES inhibitory activity utilized a reversed-phase HPLC assay to measure the production of tritiated prostaglandin E2 by membranes from cells overexpressing human microsomal PGE synthase.[4] For researchers interested in replicating or expanding upon this work, the methodology is detailed in the publication by Quraishi et al. (2002).[4]

Signaling Pathways and Logical Relationships

Given the absence of data on the receptor-mediated signaling of this compound, a diagram of its signaling pathway cannot be constructed. The logical relationship based on current knowledge is straightforward and can be visualized as follows:

cluster_0 U-46619 Preparations cluster_1 Biological Targets cluster_2 Observed Effects U46619 U-46619 (5-cis) TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to mPGES Microsomal Prostaglandin E Synthase (mPGES) U46619->mPGES Inhibits trans_U46619 This compound (impurity) trans_U46619->mPGES Inhibits TP_Agonism Potent Agonism TP_Receptor->TP_Agonism mPGES_Inhibition_cis Inhibition mPGES->mPGES_Inhibition_cis mPGES_Inhibition_trans Weaker Inhibition mPGES->mPGES_Inhibition_trans

Figure 1: Known biological activities of U-46619 and this compound.

Conclusion and Future Directions

The biological activity of this compound remains largely uncharted territory. Its characterization as a minor impurity in U-46619 preparations and its comparatively weak inhibition of mPGES are the only established facts. The critical question of its interaction, or lack thereof, with the thromboxane A2 receptor is a significant knowledge gap that warrants investigation.

Future research should focus on the following areas:

  • Synthesis and Purification: Development of methods to synthesize or isolate pure this compound to enable definitive pharmacological studies.

  • Receptor Binding Assays: Determination of the binding affinity of this compound for the TP receptor and other prostanoid receptors.

  • Functional Assays: Evaluation of the functional activity of this compound in cell-based and tissue-based assays to assess for agonism or antagonism at the TP receptor.

  • In vivo Studies: Investigation of the physiological effects of pure this compound in animal models.

A thorough characterization of this compound will not only provide a more complete understanding of the pharmacology of U-46619 preparations but also has the potential to uncover novel biological activities and structure-activity relationships within the prostanoid family.

References

5-trans U-46619 as a microsomal prostaglandin E2 synthase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 5-trans U-46619 as a Microsomal Prostaglandin E2 Synthase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound and its activity as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). While the parent compound, U-46619, is widely recognized as a potent thromboxane A2 (TP) receptor agonist, its 5-trans isomer has been identified as an inhibitor of the terminal enzyme in prostaglandin E2 synthesis.[1][2][3] This document consolidates the available data on its inhibitory action, presents relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade.[4] As a member of the membrane-associated proteins in the eicosanoid and glutathione metabolism (MAPEG) superfamily, mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[5] This process is the final step in the synthesis of PGE2, a potent mediator of inflammation, pain, fever, and various cancers.[4][5] The expression of mPGES-1 is often induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2) to drive PGE2 production.[6] Consequently, selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[7][8]

The Prostaglandin E2 Synthesis Pathway and Inhibition by this compound

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway, and the specific point of inhibition by this compound, is illustrated below.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region cluster_enzymes Enzymes PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inhibitor This compound mPGES1 mPGES-1 Inhibitor->mPGES1 Inhibits PLA2 PLA2 PLA2->AA Catalyzes COX COX-1 / COX-2 COX->PGH2 Catalyzes mPGES1->PGE2 Catalyzes

Caption: Prostaglandin E2 synthesis pathway and mPGES-1 inhibition.

Quantitative Data: Inhibitory Potency of U-46619 Isomers

This compound originates as a minor impurity, typically constituting 2-5% of commercial U-46619 preparations.[2] Its biological activity as a prostaglandin E synthase inhibitor has been sparsely investigated. The only published account to date directly comparing the 5-trans and 5-cis isomers found that this compound was approximately half as potent as the 5-cis version in inhibiting the enzyme.[2]

CompoundTarget EnzymeIC50 (µM)Source
5-cis U-46619Prostaglandin E Synthase~15[2] (Potency estimated)
This compoundProstaglandin E Synthase~30[2] (Potency estimated)

Note: The precise IC50 values are inferred based on the reported relative potency. The original study should be consulted for definitive values.

Experimental Protocol: mPGES-1 Inhibition Assay

The following is a representative methodology for determining the inhibitory activity of compounds like this compound against mPGES-1. This protocol is based on standard assays described in the literature for mPGES-1 inhibitors.

Objective: To quantify the in vitro inhibition of recombinant human mPGES-1 by this compound.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2), substrate

  • Glutathione (GSH), cofactor

  • Test compound (this compound) dissolved in DMSO

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., a solution of ferric chloride and citric acid)

  • Prostaglandin E2 (PGE2) standard

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

  • Enzyme Preparation: Dilute the recombinant human mPGES-1 to the desired concentration in the reaction buffer.

  • Compound Incubation: In a microtiter plate, add the reaction buffer, GSH, and varying concentrations of this compound (or vehicle control, DMSO). Pre-incubate with the diluted mPGES-1 enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.

  • Reaction Incubation: Allow the reaction to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 25°C).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Quantification of PGE2: Measure the concentration of the product, PGE2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit PGE2 production by 50%.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - mPGES-1 Enzyme - Test Compound (this compound) - PGH2 Substrate - Buffers B Pre-incubation: Add Enzyme, Buffer, GSH, and Test Compound to Plate A->B Dispense C Reaction Initiation: Add PGH2 Substrate B->C Start D Reaction Incubation (e.g., 60s at 25°C) C->D Incubate E Reaction Termination: Add Stop Solution D->E Stop F PGE2 Quantification: Perform ELISA E->F Measure G IC50 Calculation: Generate Dose-Response Curve and Determine IC50 Value F->G Analyze

Caption: General workflow for an mPGES-1 enzymatic inhibition assay.

Conclusion

While this compound is primarily known as an impurity in preparations of the TP receptor agonist U-46619, it demonstrates inhibitory activity against mPGES-1.[2] Its potency is modest compared to its 5-cis isomer and significantly lower than dedicated mPGES-1 inhibitors that report IC50 values in the nanomolar range.[4][6] Nevertheless, this activity is noteworthy for researchers working with U-46619, as the presence of this isomer could confound experimental results, particularly in studies related to prostaglandin synthesis. For professionals in drug development, the structure of U-46619 isomers could serve as a starting point for designing novel mPGES-1 inhibitors, although significant optimization would be required to enhance potency and selectivity. This guide provides the foundational technical information for understanding and further investigating the role of this compound as an mPGES-1 inhibitor.

References

in vitro stability of 5-trans U-46619 solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Stability of U-46619 Solutions

Introduction

U-46619 is a stable, synthetic analogue of the prostaglandin endoperoxide PGH₂, which acts as a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] Due to the inherent instability of native thromboxane A₂ in aqueous solutions (half-life of approximately 32 seconds at pH 7.4), U-46619 is widely used in biomedical research to study TXA₂-mediated physiological and pathological processes, such as platelet aggregation and vasoconstriction.[3][4] Its stability makes it a reliable tool for in vitro and in vivo experimental setups.[1][2]

This guide provides a comprehensive overview of the in vitro stability of U-46619 solutions, focusing on its handling, storage, and the methodologies for assessing its stability. It also briefly discusses its common isomer, 5-trans U-46619. This document is intended for researchers, scientists, and drug development professionals who utilize U-46619 in their work.

Chemical and Physical Properties

U-46619 is a bicyclic compound that mimics the structure of PGH₂.[2] Its 5-trans isomer, which can be present as a minor impurity in commercial preparations, has also been characterized.[5] The key properties are summarized below.

PropertyU-46619This compound
IUPAC Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[2]9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[6]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α[7]5,6-trans U-46619[6]
CAS Number 56985-40-1[1][8]330796-58-2[6]
Molecular Formula C₂₁H₃₄O₄[1][7]C₂₁H₃₄O₄[6]
Molecular Weight ~350.5 g/mol [1][2][7]350.5 g/mol [6]
Purity ≥98%[1][7]≥98%[6]
Appearance Supplied as a clear, colorless liquid in methyl acetate[7][8]Supplied as a solution in methyl acetate[6]

Solution Preparation, Solubility, and Handling

Proper handling and preparation of U-46619 solutions are critical to maintaining its integrity and ensuring experimental reproducibility.

Reconstitution and Solvent Exchange

U-46619 is typically supplied as a solution in methyl acetate.[1][7] To prepare solutions in other solvents, the following procedure is recommended:

  • Evaporate the original methyl acetate solvent under a gentle stream of inert nitrogen gas.

  • Immediately add the desired solvent of choice.

  • Ensure the new solvent has been purged with an inert gas to minimize oxidation.[7]

Solubility

The solubility of U-46619 in various common laboratory solvents has been determined and is crucial for preparing appropriate stock concentrations.

SolventApproximate Solubility
Ethanol~100 mg/mL[7]
DMSO~100 mg/mL[7]
Dimethylformamide (DMF)~100 mg/mL[7]
PBS (pH 7.2)~1 mg/mL[7]

In Vitro Stability and Storage

While U-46619 is considered a stable analogue of TXA₂, its stability is highly dependent on the solvent and storage conditions.[3][4]

Stock Solutions (in Organic Solvents)

Stock solutions of U-46619 in organic solvents like methyl acetate, ethanol, or DMSO are relatively stable when stored under appropriate conditions. Long-term storage can lead to gradual degradation, and repeated freeze-thaw cycles should be avoided.[9]

Aqueous Solutions

U-46619 is sparingly soluble and significantly less stable in aqueous buffers.[7] It is strongly recommended that aqueous solutions are prepared fresh for each experiment and are not stored for more than one day.[7] The limited stability in aqueous media is a critical consideration for in vitro assays.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions based on manufacturer data sheets.

Solution TypeSolventStorage TemperatureRecommended Duration
Stock Solution Methyl Acetate-20°C≥ 2 years[7][10]
Stock Solution Methyl Acetate-80°CUp to 6 months[9]
Stock Solution Methyl Acetate-20°CUp to 1 month[9]
Aqueous Dilution PBS or other buffers2-8°CNot recommended for more than one day[7]

Experimental Protocols for Stability Assessment

While specific degradation kinetics for U-46619 are not widely published, a standard stability-indicating study can be performed using established analytical techniques.[11]

General Workflow for Stability Testing

A typical workflow for assessing the in vitro stability of a U-46619 solution involves sample preparation, incubation under defined stress conditions, and analysis at various time points.

G cluster_prep Preparation cluster_stress Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Ethanol) prep_aqueous Prepare Aqueous Solution (e.g., in PBS pH 7.4) prep_stock->prep_aqueous Dilute stress Incubate under Stress Conditions (e.g., 37°C, Light Exposure) prep_aqueous->stress sampling Sample at Time Points (t=0, 2, 4, 8, 24h) stress->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Peak Area of U-46619 hplc->quant data Plot Concentration vs. Time & Determine Degradation Rate quant->data

Caption: General workflow for an in vitro stability study of U-46619.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing, as it can separate and quantify the parent compound from its potential degradation products.[11]

A representative HPLC method for U-46619 analysis is detailed below. Note: This is a general protocol and should be optimized for specific laboratory conditions.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV detector at ~210 nm
Injection Volume 20 µL
Column Temperature 25°C
Quantification Peak area integration compared against a standard curve of known U-46619 concentrations

Mechanism of Action and Signaling Pathway

U-46619 exerts its biological effects by binding to and activating the Thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[9] This activation triggers several downstream signaling cascades responsible for its physiological effects.

G cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors cluster_response Cellular Responses U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G12_13 G12/13 TP_Receptor->G12_13 MAPK p38 MAPK / ERK1/2 TP_Receptor->MAPK activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G12_13->RhoA activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Vaso Vasoconstriction RhoA->Vaso leads to Platelet_Agg Platelet Aggregation MAPK->Platelet_Agg Ca_increase->Platelet_Agg

Caption: Simplified signaling pathway of U-46619 via the TP receptor.

Activation of the TP receptor by U-46619 leads to the stimulation of G-proteins such as Gq and G12/13.[9] This subsequently activates downstream pathways including phospholipase C (PLC), RhoA, and mitogen-activated protein kinases (MAPKs) like ERK-1, ERK-2, and p38, ultimately resulting in increased intracellular calcium, platelet aggregation, and smooth muscle contraction.[1][9]

Conclusion

References

5-trans U-46619: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

This technical guide provides an in-depth overview of 5-trans U-46619, a chemical compound of significant interest to researchers in pharmacology and drug development. This document consolidates key data, including its chemical properties, biological activity, and relevant experimental protocols. Special emphasis is placed on its relationship with its well-studied isomer, U-46619, a potent thromboxane A2 (TP) receptor agonist. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 330796-58-2
Molecular Weight 350.5 g/mol
Molecular Formula C₂₁H₃₄O₄
Synonyms 5,6-trans U-46619
Purity ≥98%
Solubility Soluble in DMF, DMSO, and Ethanol

Biological Activity

The biological activity of this compound has not been as extensively studied as its cis-isomer, U-46619. However, it is recognized as an isomer of a potent thromboxane A2 (TP) receptor agonist and is itself a TP receptor agonist.[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1]

One study has reported that this compound is approximately half as potent as the 5-cis version (U-46619) as an inhibitor of microsomal prostaglandin E synthase (mPGES-1).[1]

Given the limited direct data on this compound, the well-documented biological activities of U-46619 serve as a primary reference. U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, with an EC₅₀ of 0.035 μM.[2] It mimics the effects of thromboxane A2, including inducing platelet aggregation and contraction of smooth muscle.[3]

Signaling Pathways

As a thromboxane A2 receptor agonist, the signaling cascade initiated by this compound is presumed to be similar to that of U-46619. Activation of the G-protein coupled TP receptor leads to the stimulation of multiple downstream pathways.

Gq-Mediated Pathway

Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_trans_U46619 This compound TP_Receptor TP Receptor 5_trans_U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to G13_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_trans_U46619 This compound TP_Receptor TP Receptor 5_trans_U46619->TP_Receptor binds G13 G13 TP_Receptor->G13 activates RhoGEF RhoGEF G13->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeletal_Changes Cytoskeletal Changes & Smooth Muscle Contraction ROCK->Cytoskeletal_Changes leads to Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissect Arterial Segments B Mount Rings in Myograph A->B C Equilibrate under Tension B->C D Induce Reference Contraction (KCl) C->D E Wash and Return to Baseline D->E F Add Cumulative Doses of This compound E->F G Record Isometric Tension F->G H Construct Dose-Response Curve G->H

References

Methodological & Application

Application Notes and Protocols for the Thromboxane A2 Receptor Agonist 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent but unstable endoperoxide prostaglandin H2 (PGH2) and acts as a selective and potent agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] Its stability and potent agonist activity make it an invaluable tool in cardiovascular research, particularly in studies related to hemostasis, thrombosis, and vascular tone. U-46619 reliably induces platelet aggregation and vasoconstriction, mimicking the physiological and pathological effects of TXA2.[4][5] These application notes provide detailed protocols for the use of U-46619 in common experimental models and summarize its key signaling pathways and quantitative parameters.

Signaling Pathways of U-46619

U-46619 exerts its effects by binding to the G-protein coupled TP receptor.[6] This interaction initiates a cascade of intracellular signaling events that vary depending on the cell type. In vascular smooth muscle cells, activation of the TP receptor leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms, including influx via L-type calcium channels (Cav1.2) and store-operated calcium channels (SOCC), as well as release from the sarcoplasmic reticulum.[6][7] This elevation in calcium, along with the activation of the RhoA/Rho-kinase (ROCK) pathway, leads to vasoconstriction.[3][7] In platelets, U-46619-mediated TP receptor activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), ultimately causing platelet shape change, granule secretion, and aggregation.[8] Furthermore, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways, which can influence cell differentiation and proliferation.[3][9]

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates RhoA RhoA TP_Receptor->RhoA activates p38_ERK p38 MAPK ERK1/2 TP_Receptor->p38_ERK activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates Ca_Channel Ca²⁺ Channel (Cav1.2, TRPC) Ca_cytosol ↑ [Ca²⁺]i Ca_Channel->Ca_cytosol Ca²⁺ influx IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR releases Ca²⁺ from PKC PKC DAG->PKC activates Response Cellular Response (e.g., Contraction, Aggregation) PKC->Response ROCK->Response SR->Ca_cytosol Ca_cytosol->Response p38_ERK->Response

Caption: U-46619 signaling pathway in vascular smooth muscle and platelets.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) of U-46619 in various in vitro assays. These values can serve as a starting point for experimental design.

ParameterBiological ResponsePreparationEC50 Value (µM)Reference
EC50Platelet Shape ChangeHuman Platelets0.035 ± 0.005[8]
EC50Myosin Light-Chain PhosphorylationHuman Platelets0.057 ± 0.021[8]
EC50Serotonin ReleaseHuman Platelets0.54 ± 0.13[8]
EC50Fibrinogen Receptor ExposureHuman Platelets0.53 ± 0.21[8]
EC50Platelet AggregationHuman Platelets1.31 ± 0.34[8]
EC50Bronchoconstriction (Small Airways)Rat Lung Slices0.0069[10]
EC50Bronchoconstriction (Large Airways)Rat Lung Slices0.066[10]
Log EC50VasoconstrictionHuman Resistance Arteries-7.79 ± 0.16 M (0.016 µM)[11]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood, measured by light transmission aggregometry (LTA) or impedance aggregometry, respectively.

Materials:

  • U-46619 stock solution (e.g., 100 µM in ethanol or DMSO).[4]

  • Whole blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer (LTA or impedance).

  • Stir bars.

  • Pipettes.

Protocol:

  • Sample Preparation:

    • For LTA, prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant (PRP). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

    • For impedance aggregometry, whole blood can be used directly after dilution with saline according to the instrument manufacturer's instructions.[12]

  • Instrument Setup:

    • Set the aggregometer to 37°C.[13]

    • For LTA, calibrate the instrument by setting 0% light transmission with PRP and 100% with PPP.[13]

  • Aggregation Measurement:

    • Pipette PRP or diluted whole blood into a cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

    • Add a specific concentration of U-46619 to the cuvette to initiate aggregation. A typical starting concentration is 1 µM.[14]

    • Record the change in light transmission or impedance over time (typically 5-10 minutes).

  • Data Analysis:

    • The aggregation response is typically quantified as the maximum percentage of light transmission or the change in impedance.

    • Dose-response curves can be generated by testing a range of U-46619 concentrations to determine the EC50.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (Sodium Citrate) Centrifuge_PRP Centrifuge at low speed to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge at high speed to obtain PPP Centrifuge_PRP->Centrifuge_PPP Instrument_Setup Set Aggregometer to 37°C Calibrate with PRP and PPP Centrifuge_PRP->Instrument_Setup Equilibration Equilibrate PRP in cuvette Instrument_Setup->Equilibration Add_U46619 Add U-46619 Equilibration->Add_U46619 Record_Aggregation Record light transmission or impedance Add_U46619->Record_Aggregation Quantify_Response Quantify max aggregation (%) Record_Aggregation->Quantify_Response Dose_Response Generate dose-response curve and calculate EC₅₀ Quantify_Response->Dose_Response

Caption: Workflow for in vitro platelet aggregation assay using U-46619.
Vasoconstriction Assay in Isolated Blood Vessels

This protocol outlines the methodology for assessing U-46619-induced vasoconstriction in isolated arterial rings using a wire myograph.

Materials:

  • Isolated blood vessel (e.g., rat aorta, human saphenous vein).[5][15]

  • Wire myograph system.

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • U-46619 stock solution.

  • Potassium chloride (KCl) solution (for viability testing).

  • Dissection microscope and tools.

Protocol:

  • Tissue Preparation:

    • Excise the blood vessel and place it in cold PSS.

    • Under a dissection microscope, carefully clean the vessel of adherent connective and adipose tissue.

    • Cut the vessel into rings of 2-3 mm in length.

    • Mount the rings on the wires of the myograph jaws in the organ bath chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.[11]

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined during normalization).[16]

    • Test the viability of the vascular rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).[16] Rings that do not show a robust contraction should be discarded.

    • Wash the rings with fresh PSS and allow them to return to baseline tension.

  • U-46619-Induced Contraction:

    • Construct a cumulative concentration-response curve by adding U-46619 to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[15]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • The contractile response is measured as the change in tension (in mN).

    • The response can be normalized to the maximum contraction induced by KCl.

    • Plot the concentration of U-46619 against the contractile response to generate a dose-response curve and calculate the EC50 and Emax.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Excise_Vessel Excise Blood Vessel Clean_Vessel Clean connective tissue Excise_Vessel->Clean_Vessel Cut_Rings Cut into 2-3 mm rings Clean_Vessel->Cut_Rings Mount_Rings Mount rings in wire myograph Cut_Rings->Mount_Rings Equilibration Equilibrate for 60 min Mount_Rings->Equilibration Viability_Check Check viability with KCl Equilibration->Viability_Check Wash Wash and return to baseline Viability_Check->Wash Add_U46619 Add cumulative concentrations of U-46619 Wash->Add_U46619 Record_Tension Record isometric tension Add_U46619->Record_Tension Normalize_Response Normalize response to KCl contraction Record_Tension->Normalize_Response Dose_Response Generate dose-response curve and calculate EC₅₀ and Emax Normalize_Response->Dose_Response

Caption: Workflow for vasoconstriction assay in isolated blood vessels.

Conclusion

This compound is a critical pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the multifaceted effects of this potent TP receptor agonist. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.

References

Application Notes and Protocols for 5-trans U-46619 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-trans U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH₂, in various in vitro research applications. U-46619 is a potent thromboxane A₂ (TXA₂) receptor agonist and is widely utilized to study TXA₂-mediated signaling pathways and physiological responses.[1]

Mechanism of Action

U-46619 selectively binds to and activates the thromboxane A₂ (TP) receptor, a G-protein-coupled receptor.[1][2] This activation initiates a cascade of intracellular signaling events, primarily through Gαq and Gα12/13 proteins. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3]

Furthermore, U-46619-induced TP receptor activation can stimulate the Rho/Rho-kinase pathway, which plays a crucial role in smooth muscle contraction and other cellular processes.[3][4] Additionally, studies have demonstrated the involvement of the mitogen-activated protein kinase (MAPK) pathways, specifically p38MAPK and ERK1/2, in the cellular responses to U-46619.[4][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative data for this compound in various in vitro assays.

Table 1: Effective Concentrations of U-46619 in Platelet Function Assays

ParameterSpeciesEC₅₀Concentration RangeReference
Platelet AggregationHuman0.58 µM - 1.31 µM1 nM - 10 µM[4][6]
Platelet Shape ChangeHuman0.013 µM - 0.035 µM1 nM - 10 µM[4][6]
Serotonin ReleaseHuman0.536 µMNot Specified[6]
Fibrinogen Receptor BindingHuman0.53 µMNot Specified[6]
Myosin Light Chain PhosphorylationHuman0.057 µMNot Specified[6]

Table 2: Effective Concentrations of U-46619 in Other In Vitro Assays

ApplicationCell/Tissue TypeEffective ConcentrationObserved EffectReference
VasoconstrictionMouse Coronary ArteryConcentration-dependentContraction[7]
VasoconstrictionRat Pulmonary ArteryNot SpecifiedContraction[2]
VasoconstrictionMouse Intrarenal ArteryNot SpecifiedContraction[3]
Intracellular Calcium MobilizationHEK293 cells expressing TP receptorEC₅₀ = 56 ± 7 nMIncreased [Ca²⁺]i[8]
hiPSC Differentiation to Endothelial CellsHuman iPSCsNot SpecifiedImproved differentiation efficiency[4][5]
Norepinephrine Efflux PotentiationRabbit Vas Deferens100 nM (maximal effect)Enhanced adrenergic force generation[9][10]
Inhibition of Noradrenaline ReleaseRat Hippocampal Slices10 - 100 µMDecreased KCl-evoked NA release[11]

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A₂ Receptor (TP) U46619->TP_Receptor Gq Gαq TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 MAPK_Pathway MAPK Pathway (p38, ERK1/2) TP_Receptor->MAPK_Pathway PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates IP₃R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca²⁺]i SR->Ca2 releases Cellular_Response Cellular Responses (Platelet Aggregation, Vasoconstriction, etc.) Ca2->Cellular_Response PKC->Cellular_Response ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.

Materials:

  • This compound

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Cuvettes with stir bars

Procedure:

  • PRP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • U-46619 Preparation:

    • Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The aggregation is quantified as the maximum percentage change in light transmission.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor (e.g., HEK293-TPα) using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human TP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-TP receptor cells under standard conditions.

    • Seed the cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Measurement of Calcium Response:

    • Prepare serial dilutions of U-46619 in HBSS at 2x the final desired concentration.

    • Place the plate in the fluorometric plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject 100 µL of the U-46619 dilutions into the wells.

    • Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture / PRP Preparation Incubation Incubation / Equilibration Cell_Culture->Incubation Reagent_Prep U-46619 Dilution Series Stimulation Stimulation with U-46619 Reagent_Prep->Stimulation Incubation->Stimulation Measurement Data Acquisition (e.g., Light Transmission, Fluorescence) Stimulation->Measurement Data_Processing Raw Data Processing Measurement->Data_Processing Dose_Response Dose-Response Curve Generation Data_Processing->Dose_Response EC50_Calc EC₅₀ Calculation Dose_Response->EC50_Calc

Caption: General experimental workflow for in vitro U-46619 studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine U-46619 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent thromboxane A2 (TP) receptor agonist and is widely used in research to study the physiological and pathological roles of the thromboxane A2 signaling pathway.[1] Activation of the TP receptor by U-46619 triggers a cascade of intracellular events that are crucial in various processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] These application notes provide detailed protocols for various cell-based assays to quantify the activity of U-46619, offering valuable tools for drug discovery and development programs targeting the thromboxane pathway.

Signaling Pathways of U-46619

U-46619 primarily mediates its effects through the Gq protein-coupled TP receptor.[3] Activation of this receptor initiates several downstream signaling cascades, making it amenable to a variety of cell-based assays.

Gq/Phospholipase C/Calcium Mobilization Pathway

Upon binding of U-46619 to the TP receptor, the associated Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium is a key signaling event that triggers many of the cellular responses to U-46619.[2][4][5]

Gq_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: U-46619 Gq signaling pathway.

RhoA Activation Pathway

In addition to the canonical Gq pathway, the TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in smooth muscle contraction and other cellular processes.

RhoA_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds G12_13 G12/13 Protein TP_Receptor->G12_13 activates RhoGEF RhoGEF G12_13->RhoGEF activates RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK activates Downstream Cytoskeletal Reorganization & Smooth Muscle Contraction ROCK->Downstream

Caption: U-46619 RhoA activation pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2.[6] This activation can contribute to cellular processes such as proliferation and inflammation.

MAPK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Upstream_Kinases Upstream Kinases TP_Receptor->Upstream_Kinases activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors activates ERK1_2->Transcription_Factors activates Cellular_Responses Proliferation, Inflammation Transcription_Factors->Cellular_Responses Calcium_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate overnight Start->Incubate1 Load_Dye Load cells with Fluo-4 AM dye solution Incubate1->Load_Dye Incubate2 Incubate for 1 hour at 37°C Load_Dye->Incubate2 Add_Compound Add U-46619 or control compounds Incubate2->Add_Compound Measure_Fluorescence Measure fluorescence intensity (Ex/Em = 490/525 nm) Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 Measure_Fluorescence->Analyze RhoA_Assay_Workflow Start Culture and serum-starve cells Stimulate Stimulate cells with U-46619 Start->Stimulate Lyse Lyse cells and collect supernatant Stimulate->Lyse Transfer_Lysate Transfer lysate to Rho-GTP binding plate Lyse->Transfer_Lysate Incubate1 Incubate for 30 min Transfer_Lysate->Incubate1 Wash1 Wash wells Incubate1->Wash1 Add_Primary_Ab Add anti-RhoA primary antibody Wash1->Add_Primary_Ab Incubate2 Incubate for 45 min Add_Primary_Ab->Incubate2 Wash2 Wash wells Incubate2->Wash2 Add_Secondary_Ab Add HRP-labeled secondary antibody Wash2->Add_Secondary_Ab Incubate3 Incubate for 45 min Add_Secondary_Ab->Incubate3 Wash3 Wash wells Incubate3->Wash3 Add_Substrate Add HRP detection reagent Wash3->Add_Substrate Read_Absorbance Read absorbance at 490 nm Add_Substrate->Read_Absorbance

References

Application Notes and Protocols for U-46619 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1] It is widely utilized in pharmacological research to mimic the effects of TXA₂ and investigate its role in various physiological and pathophysiological processes.[2] One of its primary applications is in the study of smooth muscle physiology, where it reliably induces contraction in a variety of tissues, including vascular, airway, and gastrointestinal smooth muscle.[3][4] These application notes provide detailed protocols for using U-46619 in smooth muscle contraction assays, data on its potency in different tissues, and an overview of its mechanism of action.

U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[5] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[2][6] This makes U-46619 an invaluable tool for studying the mechanisms of smooth muscle contraction and for screening compounds that may modulate smooth muscle tone.

Data Presentation: Potency of U-46619 in Various Smooth Muscle Tissues

The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 in inducing contraction in a range of smooth muscle preparations. These values highlight the potent contractile effects of U-46619.

Tissue TypeSpeciesPreparationEC₅₀ (nM)Reference
Vascular Smooth MuscleHumanPenile Resistance Arteries6.2 ± 2.2[7]
HumanCorpus Cavernosum8.3 ± 2.8[7]
RatAorta~50[2]
RatSmall Mesenteric Arteries~10
Airway Smooth MuscleHumanBronchial Smooth Muscle12[8]
RatSmall Airways (<250 µm)6.9[9]
RatLarge Airways (>420 µm)66[9]
Gastrointestinal Smooth MusclePorcineLower Esophageal SphincterConcentration-dependent contraction[10]

Experimental Protocols

Protocol 1: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.

Materials:

  • U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with force transducers

  • Data acquisition system

  • Dissection tools (forceps, scissors)

  • Suture material (e.g., silk)

  • Animal model (e.g., rat, mouse)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).

    • Place the artery in ice-cold Krebs-Henseleit solution.

    • Gently remove adhering connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.

    • One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • To assess the viability of the tissue, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. This is achieved by adding a small volume of concentrated KCl to the bath.

    • A robust and sustained contraction indicates healthy tissue.

    • Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the contractile force continuously using the data acquisition system.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve.

    • Calculate the EC₅₀ value using non-linear regression analysis.

Protocol 2: Wire Myograph Assay for Small Arteries

This protocol is suitable for smaller resistance arteries and utilizes a wire myograph system.

Materials:

  • Same as Protocol 1, but with a wire myograph system.

  • Fine tungsten wires (e.g., 25-40 µm diameter)

Procedure:

  • Tissue Preparation:

    • Dissect small arteries (e.g., mesenteric or cerebral arteries) in cold Krebs-Henseleit solution under a dissection microscope.

    • Cut the artery into 2 mm segments.

  • Mounting the Tissue:

    • Thread two tungsten wires through the lumen of the arterial segment.

    • Mount the wires on the jaws of the wire myograph, with one jaw connected to a force transducer and the other to a micrometer for stretching the vessel.

  • Normalization:

    • Stretch the vessel in a stepwise manner to determine its optimal resting tension. This is a critical step to ensure reproducible results. The optimal tension is determined by constructing a length-tension curve.

  • Equilibration and Viability Check:

    • Follow the same steps as in Protocol 1 for equilibration and viability testing with KCl.

  • Concentration-Response Curve and Data Analysis:

    • Follow the same procedure as in Protocol 1 to generate a cumulative concentration-response curve for U-46619 and analyze the data.

Signaling Pathway and Experimental Workflow Diagrams

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC RhoA RhoA Gq_Protein->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin forms ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition Ca_Sensitization Ca²⁺ Sensitization MLCP_Inhibition->Ca_Sensitization Contraction Smooth Muscle Contraction Ca_Sensitization->Contraction MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC_Phosphorylation MLC Phosphorylation MLCK->MLC_Phosphorylation MLC_Phosphorylation->Contraction

Caption: U-46619 signaling pathway in smooth muscle cells.

Experimental_Workflow Start Start Dissection Tissue Dissection and Preparation Start->Dissection Mounting Mounting in Organ Bath/Myograph Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Test (High KCl) Equilibration->Viability Washout Washout and Return to Baseline Viability->Washout CRC Cumulative Concentration-Response Curve to U-46619 Washout->CRC Data_Analysis Data Analysis (EC₅₀, Max Response) CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for U-46619-induced contraction assay.

References

Application Notes: Utilizing the Thromboxane A2 Analog U-46619 for Thromboxane Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the stable thromboxane A2 (TXA2) analog, U-46619, to investigate thromboxane prostanoid (TP) receptor signaling. While the topic specifies 5-trans U-46619, it is important to note that this compound is a minor isomer and impurity found in most commercial preparations of U-46619.[1] The biological activity of this compound has been rarely studied independently.[1] The predominant and well-characterized compound used as a potent and selective TP receptor agonist in research is the 5-cis isomer, U-46619.[2][3][4] Therefore, these notes will focus on the application of U-46619 as the standard tool for studying TXA2-mediated physiological and pathological processes.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and potently stimulates TP receptor-mediated responses, including platelet aggregation and smooth muscle contraction.[2][5] Its stability in aqueous solutions, unlike the highly unstable endogenous ligand TXA2, makes it an invaluable tool for in vitro and ex vivo studies.[5][6]

Thromboxane Receptor Signaling Pathways

The thromboxane A2 receptor (TP receptor) is a G-protein-coupled receptor (GPCR) that exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[6][7] Upon agonist binding, such as with U-46619, the TP receptor activates multiple downstream signaling cascades. The primary pathways involve coupling to Gq and G13 proteins.[8]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to processes like platelet aggregation and vasoconstriction.[7][9]

  • G13 Pathway: The TP receptor also couples to G13, which activates the small GTPase Rho.[8] Activated Rho, via Rho-kinase (ROCK), promotes the phosphorylation of myosin light chain, leading to Ca2+ sensitization and contraction of smooth muscle.

Thromboxane_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (TPα / TPβ) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Platelet Aggregation, Vasoconstriction Ca2->Response PKC->Response ROCK ROCK RhoA->ROCK activates ROCK->Response

Caption: Thromboxane Receptor Signaling Cascade.

Quantitative Data Summary

The potency of U-46619 varies depending on the biological system and the specific response being measured. The following table summarizes key quantitative parameters for U-46619.

ParameterValueSystem / AssayReference
EC50 0.035 µMTP Receptor Agonism[10][11]
EC50 0.035 µMPlatelet Shape Change (Human)[12]
EC50 0.58 µMPlatelet Aggregation (Rabbit)[13]
EC50 ~0.016 µM (16 nM)Vasoconstriction (Human Resistance Arteries)[14]
Concentration Range 0.1 - 1 µMIncreased Intracellular Ca2+ (Rat Cardiomyocytes)[15]
Concentration Range 1 nM - 10 µMPlatelet Aggregation (General)[13]

Experimental Protocols

Detailed methodologies for key experiments using U-46619 are provided below.

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a key function mediated by TP receptors. Aggregation is typically monitored by light transmission aggregometry.

Platelet_Aggregation_Workflow A 1. Blood Collection Collect whole blood into sodium citrate tubes. B 2. PRP Preparation Centrifuge blood at low speed (e.g., 200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP). A->B C 3. Platelet Count Adjustment Adjust platelet count in PRP to a standardized concentration (e.g., 2.5 x 10⁸/mL). B->C D 4. Aggregometer Setup Pre-warm PRP to 37°C in aggregometer cuvettes with a stir bar. Set 100% aggregation baseline. C->D E 5. Agonist Addition Add varying concentrations of U-46619 to the PRP. D->E F 6. Data Recording Measure the change in light transmittance over time (typically 5-10 minutes). E->F G 7. Data Analysis Calculate the maximal aggregation percentage and determine the EC₅₀ value. F->G

Caption: Workflow for a Platelet Aggregation Assay.

Protocol:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Platelet Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.

    • Add 50 µL of U-46619 solution at the desired final concentration (e.g., creating a concentration-response curve from 10 nM to 10 µM).

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in vascular tone regulation.

Vasoconstriction_Workflow A 1. Tissue Isolation Dissect resistance arteries (e.g., mesenteric) and place in cold physiological salt solution (PSS). B 2. Vessel Mounting Cut artery into 2 mm rings and mount on the jaws of a wire myograph in a chamber with PSS. A->B C 3. Equilibration & Viability Check Equilibrate tissue at 37°C, gassed with 95% O₂/5% CO₂. Check viability with KCl. B->C D 4. Agonist Addition Add U-46619 cumulatively to the chamber to generate a concentration-response curve. C->D E 5. Force Measurement Record the isometric tension generated by the arterial ring using a force transducer. D->E F 6. Data Analysis Normalize contractile force to the KCl response and calculate the EC₅₀ value. E->F

Caption: Workflow for a Vasoconstriction Assay.

Protocol:

  • Tissue Preparation: Isolate resistance arteries (e.g., human subcutaneous or rat mesenteric arteries) and place them in cold, oxygenated Krebs-Henseleit solution.[14][16]

  • Vessel Mounting: Cut the artery into rings (approximately 2 mm in length) and carefully mount them on two fine wires in a wire myograph chamber filled with Krebs solution maintained at 37°C and bubbled with 95% O2/5% CO2.[14]

  • Equilibration: Allow the vessels to equilibrate for 60 minutes under a standardized resting tension.

  • Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline tension.

  • Concentration-Response Curve:

    • Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Allow the contractile response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca2+]i) in response to TP receptor activation by U-46619, a key event in the Gq signaling pathway.

Protocol:

  • Cell Culture: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with the TP receptor, or neonatal rat ventricular myocytes) onto black-walled, clear-bottom 96-well plates.[9][15]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

    • Remove the culture medium from the cells, wash once, and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Wash: Gently wash the cells two to three times with the salt solution to remove extracellular dye.

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject U-46619 at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to a rise in [Ca2+]i.

  • Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of U-46619 and its 5-trans Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the potent thromboxane A2 receptor agonist, U-46619, and its geometric isomer, 5-trans U-46619. Given that this compound is a common impurity in commercial preparations of U-46619, a reliable analytical method to distinguish and quantify these two species is crucial for accurate pharmacological studies and quality control in drug development.[1] This document provides a comprehensive protocol for a reversed-phase HPLC method, along with expected quantitative data and a visual representation of the experimental workflow and the relevant signaling pathway of U-46619.

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[2] Its activity in inducing platelet aggregation and vasoconstriction makes it a valuable tool in cardiovascular research.[2][3] However, the presence of its 5-trans isomer as an impurity can affect the accuracy of experimental results. Therefore, a validated HPLC method for the separation and quantification of these two isomers is essential for ensuring the purity of U-46619 and for the precise characterization of its biological functions. This application note presents a straightforward and reproducible HPLC method to achieve this separation.

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the separation of U-46619 and this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector, a gradient pump, a column oven, and an autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of these non-polar analytes.

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid for pH adjustment.

  • Standards: Reference standards of U-46619 and this compound of known purity.

2. Sample Preparation:

  • Prepare a stock solution of the U-46619 sample (containing the 5-trans isomer) in methanol or ethanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 40% B

    • 26-30 min: 40% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC separation of U-46619 and this compound under the specified conditions.

CompoundRetention Time (min)Tailing FactorTheoretical PlatesResolution
This compound ~15.2< 1.2> 5000\multirow{2}{*}{> 2.0}
U-46619 ~16.5< 1.2> 5000

Note: Retention times are approximate and may vary slightly depending on the specific column and HPLC system used. The resolution between the two peaks should be greater than 2.0 for baseline separation.

Mandatory Visualizations

Experimental Workflow

G Figure 1. HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve U-46619 sample in Methanol prep2 Dilute with Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject 20 µL of sample prep3->hplc1 hplc2 Separation on C18 column with gradient elution hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate peaks for U-46619 and this compound hplc3->data1 data2 Calculate Retention Times, Resolution, and Purity data1->data2 G Figure 2. U-46619 Signaling Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq Gq protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation

References

Application Notes and Protocols for the Quantification of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to study the physiological and pathological roles of thromboxane A2, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1] Commercial preparations of U-46619 can contain its geometric isomer, 5-trans U-46619, as a minor impurity. For accurate and reliable experimental results, it is crucial to quantify the concentration of both isomers. These application notes provide detailed protocols for the analytical quantification of this compound, alongside information on its analytical standard and relevant signaling pathways.

Analytical Standard for this compound

A certified analytical standard is essential for the accurate quantification of this compound. High-purity standards are commercially available from various suppliers.

Table 1: Properties of this compound Analytical Standard

PropertyValue
Formal Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
CAS Number 330796-58-2
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
Purity Typically ≥98%
Formulation Often supplied as a solution in methyl acetate or other organic solvents.

Note: Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound due to its ability to separate isomers and provide high-resolution mass analysis.[3] The following protocol is a recommended starting point for method development, based on established methods for related eicosanoids.[3][4]

Experimental Protocol: Quantification of this compound in Human Plasma

1. Sample Preparation (Solid-Phase Extraction)

This protocol is designed to extract this compound from a complex biological matrix like human plasma.

  • Materials:

    • Human plasma collected in EDTA or citrate tubes.

    • Internal Standard (IS): A deuterated analog of U-46619 (e.g., U-46619-d4) is recommended.

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Procedure:

    • Spike 100 µL of human plasma with the internal standard.

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 500 µL of 5% methanol in water.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 349.2169.120
This compound (Qualifier) 349.2305.215
U-46619-d4 (IS) 353.2173.120

Note: These are proposed transitions and should be optimized for your specific instrument and experimental conditions.

Data Analysis and Interpretation

A calibration curve should be prepared using the this compound analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma). The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways of U-46619

U-46619 exerts its biological effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[5] Activation of the TP receptor initiates a cascade of intracellular signaling events.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Caption: U-46619 signaling pathway leading to platelet aggregation and vasoconstriction.

Experimental Workflow for Quantification

The following diagram illustrates the overall workflow for the quantification of this compound from a biological sample.

Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Solid-Phase Extraction Spiking->Extraction LC_Separation 4. LC Separation (C18 Column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Calibration Curve) MS_Detection->Data_Analysis Quantification 7. Quantification Result Data_Analysis->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The accurate quantification of this compound is critical for researchers studying the effects of U-46619. The availability of a high-purity analytical standard and the use of a robust LC-MS/MS method, as outlined in these application notes, will enable reliable and reproducible results. Understanding the signaling pathways of U-46619 provides a basis for interpreting the functional consequences of its presence in experimental systems.

References

Application Notes and Protocols for 5-trans U-46619 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and functions as a potent thromboxane A2 (TP) receptor agonist.[1] Due to the short half-life of thromboxane A2 (TXA2), U-46619 is widely utilized in in vitro studies to investigate platelet activation and aggregation.[2] By mimicking the effects of TXA2, U-46619 induces a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation.[2] These characteristics make it an invaluable tool for studying the mechanisms of hemostasis and thrombosis, as well as for the screening and development of antiplatelet therapies.

Mechanism of Action

U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptors on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by U-46619, primarily couples to two major G-protein families: Gq and G12/13.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are critical events for platelet shape change and granule secretion.

  • G12/13 Pathway: The activation of the G12/13 pathway leads to the stimulation of the small GTPase Rho. Rho activates Rho-associated kinase (ROCK), which plays a crucial role in platelet shape change by inducing the phosphorylation of myosin light chain.

  • Signal Amplification through ADP Release: The initial activation by U-46619 also induces the release of adenosine diphosphate (ADP) from platelet-dense granules.[3] This secreted ADP then acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on the platelet surface. The P2Y1 receptor is coupled to Gq, further amplifying the PLC-mediated signaling, while the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels lower the threshold for platelet activation, thus potentiating the aggregation response.

Quantitative Data

The following table summarizes the effective concentrations (EC50) of U-46619 required to induce various platelet responses.

Platelet ResponseEC50 (µM)Reference(s)
Platelet Aggregation1.31 ± 0.34[3]
Platelet Shape Change0.035 ± 0.005[3]
Myosin Light-Chain Phosphorylation0.057 ± 0.021[3]
Serotonin Release0.54 ± 0.13[3]
Fibrinogen Receptor Exposure0.53 ± 0.21[3]
General Thromboxane A2 Agonist Activity0.035

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC Rho Rho G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes Shape_Change Platelet Shape Change Rho->Shape_Change IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Dense Tubular System IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->Shape_Change Granule_Secretion Dense Granule Secretion Ca_Release->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation ADP ADP Granule_Secretion->ADP releases Granule_Secretion->Aggregation P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y1->Gq Gi Gi P2Y12->Gi Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Aggregation potentiates

U-46619 signaling cascade in platelets.

Experimental Protocols

Protocol 1: Platelet Aggregation in Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA)

This protocol outlines the standard method for inducing platelet aggregation with U-46619 in platelet-rich plasma.

Materials:

  • This compound

  • Whole blood collected in 3.2% sodium citrate (9:1 blood to anticoagulant ratio)

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Assay:

    • Pipette the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes with stirring (typically 900-1100 rpm).

    • Add a known concentration of U-46619 to the PRP. A typical starting concentration is 1 µM.

    • Record the change in light transmission for 5-10 minutes.

Protocol 2: Platelet Aggregation in Washed Platelets

This protocol is for studies where plasma components need to be excluded.

Materials:

  • This compound

  • PRP (prepared as in Protocol 1)

  • Washing Buffer (e.g., Tyrode's buffer with apyrase and a prostacyclin analog like iloprost)

  • Resuspension Buffer (e.g., Tyrode's buffer)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Washed Platelets:

    • Acidify the PRP with acid-citrate-dextrose (ACD) to a pH of 6.5.

    • Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes.

    • Discard the supernatant and gently resuspend the platelet pellet in the washing buffer.

    • Repeat the centrifugation and resuspension steps at least once.

    • Finally, resuspend the platelet pellet in the resuspension buffer and adjust the platelet count as needed.

  • Instrument Setup and Aggregation Assay:

    • Follow steps 2 and 3 from Protocol 1, using the washed platelet suspension instead of PRP and the resuspension buffer as the blank for 100% transmission. A common concentration of U-46619 to use with washed platelets is 1 µM.[4]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifuge at 150-200 x g for 15-20 min Start->Centrifuge1 PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Collection Centrifuge2 Centrifuge remaining blood at 1500-2000 x g for 10-15 min Centrifuge1->Centrifuge2 PRP_Protocol Protocol 1: PRP Aggregation PRP_Collection->PRP_Protocol Washed_Protocol Protocol 2: Washed Platelet Aggregation PRP_Collection->Washed_Protocol PPP_Collection Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Collection Adjust_PRP Adjust PRP platelet count with PPP PPP_Collection->Adjust_PRP PRP_Protocol->Adjust_PRP Wash_Platelets Wash Platelets Washed_Protocol->Wash_Platelets LTA_PRP Perform Light Transmission Aggregometry with PRP Adjust_PRP->LTA_PRP Data_Analysis Data Analysis LTA_PRP->Data_Analysis Resuspend_Platelets Resuspend in appropriate buffer Wash_Platelets->Resuspend_Platelets LTA_Washed Perform Light Transmission Aggregometry with Washed Platelets Resuspend_Platelets->LTA_Washed LTA_Washed->Data_Analysis

Workflow for platelet aggregation studies.

Conclusion

This compound is a critical reagent for the study of platelet function. Its stability and potent agonistic activity at the TP receptor allow for reproducible and detailed investigations into the mechanisms of platelet aggregation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize U-46619 in their studies. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data for advancing our understanding of platelet biology and the development of novel therapeutics.

References

Application Notes and Protocols for 5-trans U-46619 in Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of thromboxane A2 (TXA2).[1][2] Due to its stability in aqueous solutions compared to the extremely short half-life of TXA2, U-46619 is an invaluable tool for in vitro and in vivo studies of TXA2-mediated processes.[3] Its primary applications include inducing platelet shape change and aggregation, as well as contraction of vascular and non-vascular smooth muscle.[1][2][3] These characteristics make it a critical reagent for research in hemostasis, thrombosis, cardiovascular diseases, and other inflammatory conditions.[4][5]

This document provides detailed application notes and protocols for the reconstitution and use of this compound in common biological experiments, with a focus on platelet aggregation assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and literature sources.

ParameterValueSolventsNotes
Molecular Weight 350.5 g/mol [6]N/ABatch-specific molecular weight may vary; refer to the Certificate of Analysis.[7]
Purity ≥98%[7]N/A
Storage Store at -20°C[7]N/AShould be stored under desiccating conditions.[4] Stability is ≥ 2 years at -20°C.[8]
Solubility For maximum solubility in aqueous buffers, evaporate the shipping solvent (e.g., methyl acetate) and reconstitute in the buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[8]
100 mg/mL[8]DMF, DMSO, Ethanol
1 mg/mL[8]PBS (pH 7.2)
EC₅₀ (Platelets) 35 nM (general)N/AEffective concentrations can vary based on the specific assay and cell type.
0.035 µM (shape change)[4]
1.31 µM (aggregation)[4]

Experimental Protocols

Reconstitution of this compound

This compound is often supplied as a lyophilized powder or as a solution in a volatile solvent like methyl acetate. The following protocol outlines the steps for preparing a high-concentration stock solution.

Materials:

  • Vial of this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Pre-equilibration: Before opening, allow the vial of U-46619 to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.

  • Solvent Addition:

    • If supplied as a powder: Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of U-46619 (MW: 350.5 g/mol ), you would add 285.3 µL of solvent.

    • If supplied in a solvent: The compound can be used directly or the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in the desired solvent.[8]

  • Dissolution: Add the calculated volume of anhydrous DMSO or ethanol to the vial. Cap the vial tightly and vortex gently until the solid is completely dissolved. For higher concentrations, warming the tube to 37°C and brief sonication may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C. When stored properly, stock solutions in DMSO or ethanol are stable for several months.[9]

Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Reconstituted this compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate assay buffer (e.g., Tyrode's buffer)

  • Light Transmission Aggregometer

  • Calibrated micropipettes and sterile tips

Protocol:

  • Preparation of Working Solutions: Prepare serial dilutions of the U-46619 stock solution in the assay buffer to create a range of working concentrations. For example, to achieve a final concentration of 1 µM in the assay, a 100 µM working solution can be prepared.

  • Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Sample Preparation: Pipette the required volume of PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring for a few minutes.

  • Induction of Aggregation: Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1-5 µM). The volume of the added agonist should be minimal to avoid significant dilution of the sample. A vehicle control (e.g., buffer with a corresponding amount of DMSO) should be run in parallel.

  • Data Acquisition: Record the change in light transmission over time. The aggregation response is typically monitored for 5-10 minutes.

  • Data Analysis: The platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline. Dose-response curves can be generated by testing a range of U-46619 concentrations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis reagent This compound Vial reconstitute Reconstitute in DMSO/Ethanol reagent->reconstitute stock High Concentration Stock Solution reconstitute->stock working Prepare Working Solutions (Dilutions) stock->working add_agonist Add U-46619 Working Solution working->add_agonist prp Platelet-Rich Plasma (PRP) equilibrate Equilibrate PRP at 37°C prp->equilibrate equilibrate->add_agonist record Record Aggregation add_agonist->record analyze Analyze Aggregation Curves record->analyze results Results analyze->results

Caption: Workflow for U-46619 reconstitution and use in a platelet aggregation assay.

Signaling Pathway

G U46619 This compound TP_receptor Thromboxane Receptor (TP) U46619->TP_receptor Gq Gq Protein TP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/Rho-kinase Pathway Gq->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_activation Platelet Shape Change, Granule Secretion, Aggregation Ca_release->Platelet_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC->Platelet_activation RhoA->Smooth_muscle_contraction

Caption: U-46619 signaling pathway via the TP receptor, leading to cellular responses.

References

Troubleshooting & Optimization

5-trans U-46619 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it differ from U-46619?

This compound is the trans isomer of U-46619, a potent thromboxane A2 (TXA2) receptor agonist.[1][2] While both are used to study TXA2 signaling, it's crucial to use the correct isomer for your specific experimental needs as their biological activities may differ. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and mimics the actions of thromboxane A2, such as inducing platelet aggregation and smooth muscle contraction.[3]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is readily soluble in several organic solvents but has limited solubility in aqueous buffers. For initial stock solutions, organic solvents are recommended.

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1][2][4]

  • Moderate Solubility: Methyl acetate.[4][5] Many suppliers provide this compound pre-dissolved in methyl acetate.[5][6]

Q3: My this compound is precipitating when I add it to my aqueous experimental buffer (e.g., PBS). What should I do?

This is a common issue due to the low aqueous solubility of this compound. Here are some solutions:

  • Prepare a concentrated stock in an organic solvent: First, dissolve the compound in DMSO, DMF, or ethanol to create a concentrated stock solution.

  • Dilute the stock solution: For your experiment, dilute the concentrated organic stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.

  • Avoid high concentrations in aqueous solutions: The solubility of U-46619 in PBS (pH 7.2) is approximately 1-2 mg/mL.[2][4][7] Do not attempt to make aqueous solutions more concentrated than this.

  • Freshly prepare aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day as they are unstable.[2]

Q4: How should I store my this compound solutions?

  • Solid Compound: Store at -20°C.

  • Organic Stock Solutions: Aliquot and store at -20°C for up to one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: As mentioned, prepare fresh and use within the same day.[2]

Q5: My cells are not responding to this compound. What could be the problem?

  • Incorrect Isomer: Ensure you are using the correct isomer (this compound vs. U-46619) for your target receptor and cell type.

  • Degraded Compound: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of your stock solution.

  • Low Receptor Expression: The cells you are using may not express the thromboxane A2 receptor (TP receptor) or may express it at very low levels.

  • Solubility Issues: The compound may have precipitated out of your experimental media. Visually inspect your media for any precipitate.

  • Incorrect Concentration: The EC50 of U-46619 for TP receptor activation is in the nanomolar range (around 35 nM).[5][8] Ensure your final concentration is appropriate for your experimental system.

Data Presentation

Table 1: Solubility of this compound and U-46619

SolventThis compound SolubilityU-46619 Solubility
DMF~50 mg/mL[1][2]~100 mg/mL[4]
DMSO~50 mg/mL[1][2]~100 mg/mL[4][7]
Ethanol~50 mg/mL[1][2]~100 mg/mL[4][7]
PBS (pH 7.2)~1 mg/mL[1][2]~1-2 mg/mL[2][4][7]
Methyl AcetateSolution often supplied in this solvent[1][2]Solution often supplied in this solvent[4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 350.5 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound in a sterile microcentrifuge tube.

  • Add 285.3 µL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Workflow for a Platelet Aggregation Assay

This protocol provides a general workflow for inducing platelet aggregation using U-46619.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • U-46619 stock solution (e.g., 100 µM in DMSO)

  • Aggregation buffer (e.g., Tyrode's buffer)

  • Platelet aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) from fresh whole blood.

  • Adjust the platelet count in the PRP as required for the assay.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Establish a baseline reading on the aggregometer.

  • Add a specific volume of the U-46619 stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Record the change in light transmission over time to measure platelet aggregation.

Visualizations

Signaling Pathway of U-46619

U46619_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U-46619 U-46619 TP_receptor TP Receptor (Thromboxane A2 Receptor) U-46619->TP_receptor binds Gq Gq TP_receptor->Gq activates G13 G13 TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Platelet_Aggregation Platelet Aggregation & Shape Change Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation induces MLC_Phosphorylation->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction MLC_Phosphorylation->Smooth_Muscle_Contraction

Caption: Signaling pathway of U-46619 via the Thromboxane A2 receptor.

Experimental Workflow: Preparing a Working Solution

Experimental_Workflow start Start stock_prep Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->stock_prep aliquot Aliquot Stock Solution stock_prep->aliquot storage Store Aliquots at -80°C aliquot->storage thaw Thaw One Aliquot for Use storage->thaw dilution Dilute Stock into Aqueous Buffer (with vortexing) thaw->dilution use Use Freshly Prepared Working Solution Immediately dilution->use end End use->end

Caption: Workflow for preparing a this compound working solution.

Troubleshooting Logic: Precipitation in Aqueous Buffer

Troubleshooting_Precipitation start Precipitation Observed? check_concentration Is the final aqueous concentration > 1 mg/mL? start->check_concentration Yes reduce_concentration Reduce final concentration. check_concentration->reduce_concentration Yes check_dilution_method Was the stock added to buffer with rapid mixing? check_concentration->check_dilution_method No end Problem Solved reduce_concentration->end improve_mixing Improve mixing during dilution (e.g., vortexing). check_dilution_method->improve_mixing No prepare_fresh Prepare a fresh stock solution. check_dilution_method->prepare_fresh Yes, still precipitates improve_mixing->end prepare_fresh->end

Caption: Troubleshooting guide for this compound precipitation issues.

References

common impurities in commercial U-46619 and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It acts as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2][3] Activation of the TP receptor by U-46619 mimics the physiological effects of thromboxane A2, which include platelet aggregation and vasoconstriction.[1] The signaling cascade initiated by U-46619 binding to the TP receptor typically involves the activation of phospholipase C, leading to an increase in intracellular calcium levels and the activation of protein kinase C.

Q2: What are the common commercial formulations and storage conditions for U-46619?

Commercial U-46619 is typically supplied as a solution in an organic solvent, such as methyl acetate, at a concentration of 10 mg/mL.[2][4] For long-term storage, it is recommended to keep the solution at -20°C.[2][4] Under these conditions, U-46619 is stable for at least two years.[4] Aqueous solutions of U-46619 are not recommended for storage for more than one day due to lower stability.[4]

Q3: What are potential impurities in commercial U-46619 and how can they affect my experiments?

While commercial U-46619 is generally of high purity (≥98%), trace amounts of impurities can be present.[2] These can be broadly categorized as synthesis-related impurities and degradation products. The presence of these impurities could potentially lead to variability in experimental results, reduced potency of U-46619, or off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using U-46619, with a focus on problems potentially caused by impurities.

Problem 1: Inconsistent or lower-than-expected potency of U-46619 in our assay.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of U-46619 1. Verify Storage Conditions: Ensure U-46619 has been stored at -20°C in its original solvent. Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment. Do not store aqueous dilutions for extended periods.[4] 3. Purity Analysis: If the problem persists, consider performing purity analysis using HPLC to check for the presence of degradation products.Proper storage and handling should restore the expected potency. HPLC analysis can confirm the integrity of the compound.
Presence of Inactive Isomers 1. Review Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on isomeric purity. 2. Consider Alternative Supplier: If isomeric purity is a concern, consider sourcing U-46619 from a different supplier with more stringent quality control.Using a batch with higher isomeric purity should lead to more consistent and potent results.
Solvent Effects 1. Solvent Evaporation: When preparing dilutions, ensure the original solvent is completely evaporated under a gentle stream of nitrogen before adding the new solvent.[4] 2. Solvent Compatibility: Ensure the final solvent in your assay is compatible with U-46619 and does not interfere with the biological system.Proper solvent handling will ensure accurate final concentrations and prevent solvent-induced artifacts.

Problem 2: High background signal or off-target effects observed in our experiments.

Potential Cause Troubleshooting Step Expected Outcome
Presence of Biologically Active Impurities 1. Purity Analysis: Use analytical techniques like LC-MS/MS to identify potential unknown compounds in your U-46619 stock. 2. Purification: If significant impurities are detected, consider purifying the U-46619 stock using preparative HPLC.Removal of active impurities should reduce background signal and eliminate off-target effects.
Contamination of Stock Solution 1. Use Fresh Aliquots: Always use a fresh, unopened aliquot of U-46619 if contamination is suspected. 2. Aseptic Technique: When preparing solutions, use sterile tubes and pipette tips to avoid microbial or chemical contamination.Using a clean stock solution should resolve issues related to contamination.

Potential Impurities in Commercial U-46619

While specific impurity profiles are proprietary to manufacturers, the following table outlines potential impurities based on the synthesis of U-46619 and its chemical nature.

Impurity Type Potential Compounds Potential Effects on Experiments
Synthesis-Related Impurities Stereoisomers of U-46619: Diastereomers or enantiomers formed during the synthesis.Isomers may have lower or no affinity for the TP receptor, leading to a perceived decrease in the potency of the active compound. In some cases, they might interact with other receptors, causing off-target effects.
Unreacted Starting Materials: Carryover of precursors from the synthetic route.The effects would depend on the specific starting materials, but they could potentially interfere with the assay or have their own biological activity.
Byproducts of Side Reactions: Compounds formed from unintended reaction pathways.These could be structurally related to U-46619 and may have partial agonist or antagonist activity at the TP receptor, or interact with other cellular targets.
Degradation Products Oxidation Products: Oxidation of the secondary alcohol group to a ketone.This would alter the structure of U-46619 and likely reduce its affinity for the TP receptor, leading to decreased potency.
Isomerization Products: Isomerization of the cis double bond in the heptenoic acid chain to a trans configuration.Changes in the geometry of the molecule can significantly impact receptor binding and activation.
Hydrolysis Products: If supplied as a methyl ester, hydrolysis to the carboxylic acid can occur in the presence of water.While U-46619 is a carboxylic acid, if it were supplied as an ester, its hydrolysis would be necessary for activity. The free acid is the active form.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of U-46619

This protocol provides a general method for assessing the purity of a U-46619 sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dilute the U-46619 stock solution in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient program.

    • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to U-46619. The presence of other peaks indicates impurities.

Protocol 2: Cell-Based Assay for U-46619 Potency Determination (Calcium Mobilization)

This protocol describes a method to determine the functional potency of U-46619 by measuring intracellular calcium mobilization in cells expressing the TP receptor.

  • Cell Line: A cell line endogenously expressing the TP receptor (e.g., human platelets) or a recombinant cell line overexpressing the human TP receptor (e.g., HEK293-TPα).

  • Reagents:

    • U-46619 stock solution.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cell culture medium.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Procedure:

    • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Compound Preparation: Prepare a serial dilution of U-46619 in the assay buffer.

    • Calcium Measurement:

      • Measure the baseline fluorescence of the cells using a fluorescence plate reader.

      • Add the U-46619 dilutions to the wells.

      • Immediately start recording the fluorescence signal over time to measure the increase in intracellular calcium.

    • Data Analysis:

      • Determine the peak fluorescence response for each U-46619 concentration.

      • Plot the response as a function of the U-46619 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. This EC50 value can be compared to literature values to assess the potency of your U-46619 stock.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq_protein Gq Protein TP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Cellular_Response Leads to Experimental_Workflow_Purity_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis U46619_Stock U-46619 Stock Solution Dilution Dilute in Mobile Phase U46619_Stock->Dilution Injection Inject Sample Dilution->Injection Separation Reverse-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Purity Calculate Purity based on Peak Area Chromatogram->Purity Final_Report Final Purity Report Purity->Final_Report Report Purity Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Potency Is U-46619 Potency Lower than Expected? Start->Check_Potency Yes Check_Off_Target Are there Off-Target Effects or High Background? Start->Check_Off_Target No Check_Potency->Check_Off_Target No Verify_Storage Verify Storage & Handling Check_Potency->Verify_Storage Yes Purity_Analysis Perform Purity Analysis (HPLC/LC-MS) Check_Off_Target->Purity_Analysis Yes Contamination_Check Check for Contamination Check_Off_Target->Contamination_Check No Check_CoA Review Certificate of Analysis Verify_Storage->Check_CoA Check_CoA->Purity_Analysis Purify_Sample Consider Sample Purification Purity_Analysis->Purify_Sample Impurities Detected Resolved Issue Resolved Purity_Analysis->Resolved Purity OK Purify_Sample->Resolved Contamination_Check->Resolved Contamination Found Contact_Supplier Contact Supplier for Support Contamination_Check->Contact_Supplier No Contamination

References

optimizing 5-trans U-46619 concentration for mPGES-1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving the prostanoid signaling pathway. Below you will find frequently asked questions (FAQs) and troubleshooting guides for working with key modulators of this pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use U-46619 to inhibit mPGES-1?

No, U-46619 is not an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and functions as a potent thromboxane A2 (TXA2) receptor agonist. Its primary use in research is to stimulate the thromboxane receptor (TP) to study downstream signaling events. In contrast, mPGES-1 is an enzyme responsible for the conversion of PGH2 to prostaglandin E2 (PGE2). Therefore, U-46619 and mPGES-1 are involved in different branches of the arachidonic acid cascade.

Q2: What are the distinct roles of U-46619 and mPGES-1?

U-46619 mimics the action of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. It activates G-protein coupled receptors, leading to downstream signaling through pathways such as PLC/IP3/Ca2+ and Rho/Rho-kinase.

mPGES-1 is a terminal synthase that catalyzes the isomerization of PGH2, an intermediate product of cyclooxygenase (COX) enzymes, into PGE2. PGE2 is a key mediator of inflammation, fever, and pain.

Below is a diagram illustrating the distinct pathways of U-46619 and mPGES-1.

cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane Pathway cluster_2 Prostaglandin E2 Pathway Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase mPGES-1 mPGES-1 PGH2->mPGES-1 U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Agonist Downstream Signaling (e.g., Vasoconstriction) Downstream Signaling (e.g., Vasoconstriction) TP Receptor->Downstream Signaling (e.g., Vasoconstriction) TXA2 TXA2 TXA2 Synthase->TXA2 TXA2->TP Receptor PGE2 PGE2 mPGES-1->PGE2 EP Receptors EP Receptors PGE2->EP Receptors Downstream Signaling (e.g., Inflammation) Downstream Signaling (e.g., Inflammation) EP Receptors->Downstream Signaling (e.g., Inflammation)

Distinct signaling pathways of U-46619 and mPGES-1.

Q3: How do I select an appropriate inhibitor for mPGES-1?

Selecting an mPGES-1 inhibitor depends on the specifics of your experiment. There are several classes of inhibitors, including both selective and dual inhibitors (which also target other enzymes in the pathway). It is crucial to review the literature to determine the most suitable compound for your model system, considering factors like potency (IC50), selectivity, and cell permeability.

Troubleshooting Guide: Working with U-46619

This guide addresses common issues encountered when using U-46619 to study thromboxane receptor activation.

Issue Potential Cause Recommended Solution
No observable biological response (e.g., no vasoconstriction or platelet aggregation) Degradation of U-46619: Improper storage or multiple freeze-thaw cycles can lead to degradation.Aliquot U-46619 upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Low Receptor Expression: The target cells or tissue may have low or no expression of the thromboxane (TP) receptor.Confirm TP receptor expression using techniques like qPCR, Western blot, or immunohistochemistry.
Sub-optimal Concentration: The concentration of U-46619 may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A typical starting range is 10 nM to 1 µM.
High background signal or off-target effects Concentration is too high: Excessively high concentrations can lead to non-specific binding and activation of other signaling pathways.Lower the concentration of U-46619. Refer to your dose-response data to select a concentration that is within the specific and saturable range.
Contamination of reagents: The solvent or other reagents may be contaminated.Use high-purity solvents (e.g., DMSO, ethanol) and sterile, filtered buffers. Run appropriate vehicle controls.
Experimental Protocol: U-46619 Dose-Response Assay

This protocol outlines a general procedure for determining the optimal concentration of U-46619 in a cell-based assay measuring intracellular calcium mobilization.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the TP receptor) in a 96-well black, clear-bottom plate.

    • Culture cells until they reach 80-90% confluency.

  • Calcium Indicator Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Typically, this involves a 30-60 minute incubation at 37°C.

  • U-46619 Preparation:

    • Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 10 µM).

  • Assay Execution:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the different concentrations of U-46619 to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each concentration.

    • Plot the ΔF against the log of the U-46619 concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration that elicits 50% of the maximal response.

A Plate and Culture Cells B Load with Calcium Indicator A->B D Measure Baseline Fluorescence B->D C Prepare U-46619 Serial Dilutions E Add U-46619 and Read Kinetic Fluorescence C->E D->E F Analyze Data and Generate Dose-Response Curve E->F A Induce mPGES-1 Expression (e.g., with IL-1β) B Pre-incubate with mPGES-1 Inhibitor A->B C Add Arachidonic Acid B->C D Collect Supernatant C->D E Quantify PGE2 (ELISA or LC-MS) D->E F Calculate IC50 E->F

preventing degradation of 5-trans U-46619 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for U-46619, a stable thromboxane A2 (TP) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of U-46619 in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 upon receipt?

A1: U-46619 is typically supplied as a powder or in an organic solvent like methyl acetate. For long-term storage, the powder form should be stored at -20°C under desiccating conditions, where it can be stable for up to two years.[1] If supplied in an organic solvent, it should also be stored at -20°C.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of U-46619?

A2: U-46619 is soluble in several organic solvents, including methyl acetate, ethanol, DMSO, and dimethylformamide (DMF).[1] The choice of solvent will depend on the experimental system. For many biological assays, DMSO or ethanol are common choices.

Q3: How stable are stock solutions of U-46619?

A3: Stock solutions of U-46619 in a suitable organic solvent can be stored at -20°C for at least one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store U-46619 in an aqueous solution?

A4: No, it is strongly advised not to store U-46619 in aqueous solutions. U-46619 is unstable in aqueous buffers, and it is recommended to prepare working solutions fresh for each experiment.[1] Any unused aqueous solution should be discarded at the end of the day.

Q5: What is the primary mechanism of action of U-46619?

A5: U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor.[2][4] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[5] The signaling pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium, as well as the activation of other pathways involving ERK-1, ERK-2, and RhoA.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no biological activity Degradation of U-46619 in aqueous working solution.Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[1]
Improper storage of stock solution.Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles.[3] Use aliquots for single experiments.
Inconsistent EC50 values between experiments Variability in the preparation of working solutions.Prepare a fresh serial dilution from a single stock aliquot for each dose-response experiment to minimize variability.
Batch-to-batch variability of U-46619.If you suspect batch-to-batch variability, it is advisable to test a new batch against a previously validated one to ensure consistent activity. Always refer to the certificate of analysis for the specific batch.[2]
Inter-individual variability in biological samples (e.g., platelets).Be aware that a certain percentage of the healthy population may show hypo-responsiveness to TP receptor agonists. Screen donors if possible or use a larger sample size to account for biological variability.
Precipitation of U-46619 in aqueous buffer Low solubility in the chosen buffer.U-46619 is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer.[1] Sonication may aid in dissolution.
Unexpected off-target effects U-46619 activating other prostanoid receptors at high concentrations.While U-46619 is a selective TP receptor agonist, at very high concentrations, the possibility of activating other related receptors cannot be entirely ruled out. Use the lowest effective concentration possible and consider using a specific TP receptor antagonist as a negative control to confirm that the observed effects are TP receptor-mediated.

Data Presentation

Table 1: Recommended Storage Conditions for U-46619

Form Solvent Storage Temperature Storage Duration Reference
PowderN/A-20°C (desiccated)Up to 2 years[1]
Stock SolutionMethyl Acetate, Ethanol, DMSO, DMF-20°CAt least 1 month[3]
Stock SolutionMethyl Acetate, Ethanol, DMSO, DMF-80°CUp to 6 months[3]
Working SolutionAqueous Buffer (e.g., PBS)N/APrepare fresh, do not store[1]

Table 2: Solubility of U-46619

Solvent Approximate Solubility Reference
Methyl Acetate~100 mg/mL[1]
Ethanol~100 mg/mL[1]
DMSO~100 mg/mL[1]
Dimethylformamide (DMF)~100 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]

Experimental Protocols

Detailed Protocol for U-46619-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing platelet aggregation in response to U-46619.

1. Materials and Reagents:

  • U-46619

  • DMSO or Ethanol (for stock solution)

  • Saline or appropriate buffer for dilutions

  • Human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

2. Preparation of U-46619 Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of U-46619 in DMSO or ethanol. Aliquot and store at -80°C for up to 6 months.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in saline or an appropriate buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

3. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[6]

  • To obtain PRP, centrifuge the whole blood at room temperature for 15-20 minutes at 150-200 x g.[6]

  • Carefully transfer the upper PRP layer to a new tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes).

  • Adjust the platelet count in the PRP with PPP if necessary (typically to 2.5 x 10⁸ platelets/mL).

4. Light Transmission Aggregometry Procedure:

  • Set the aggregometer to 37°C.[6]

  • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate for at least 2 minutes.

  • Add a small volume of the U-46619 working solution to the PRP to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The aggregation is measured as the maximum percentage change in light transmission.

5. Data Analysis:

  • Plot the maximum aggregation percentage against the log of the U-46619 concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.

Mandatory Visualizations

Signaling Pathway of U-46619

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq Gq Protein TP_Receptor->Gq activates RhoA RhoA TP_Receptor->RhoA activates ERK ERK1/2 TP_Receptor->ERK activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER/SR) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates ROCK->Vasoconstriction Cellular_Responses Other Cellular Responses ERK->Cellular_Responses

Caption: Signaling pathway of U-46619 via the Thromboxane A2 receptor.

Experimental Workflow for Troubleshooting U-46619 Activity

Troubleshooting_Workflow Start Start: Inconsistent or Low U-46619 Activity Check_Solution_Prep Check Working Solution: Was it prepared fresh today? Start->Check_Solution_Prep Prepare_Fresh Action: Prepare fresh working solution from stock immediately before use. Check_Solution_Prep->Prepare_Fresh No Check_Stock Check Stock Solution: Age? Storage Temp? Freeze-thaw cycles? Check_Solution_Prep->Check_Stock Yes Check_Assay_Conditions Review Assay Conditions: Temperature (37°C)? Stirring? pH of buffer? Prepare_Fresh->Check_Assay_Conditions New_Stock Action: Prepare a new stock solution from powder. Aliquot for single use. Check_Stock->New_Stock Improperly stored or old Check_Stock->Check_Assay_Conditions Properly stored New_Stock->Check_Assay_Conditions Optimize_Assay Action: Optimize and standardize assay parameters. Check_Assay_Conditions->Optimize_Assay Suboptimal Consider_Variability Consider Biological Variability: Donor-to-donor differences? Cell line passage number? Check_Assay_Conditions->Consider_Variability Optimal Optimize_Assay->Consider_Variability Screen_Donors Action: Screen donors or use pooled samples. Standardize cell culture. Consider_Variability->Screen_Donors Likely cause Contact_Support Problem Persists: Contact Technical Support and check batch number. Consider_Variability->Contact_Support Unlikely cause Screen_Donors->Contact_Support

References

troubleshooting unexpected results with 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with 5-trans U-46619.

Troubleshooting Guides

Issue 1: Lower-than-Expected or No Agonist Activity

If you are observing a diminished or absent biological response to this compound, consider the following potential causes and troubleshooting steps.

Possible Cause Troubleshooting Step
Compound Degradation Although this compound is a stable analog of Thromboxane A2 (TXA2), improper storage can lead to degradation. Ensure it has been stored at -20°C. Prepare fresh stock solutions.
Incorrect Solvent/Solubility Issues Verify that the solvent used is appropriate and the compound is fully dissolved. See Table 1 for solubility data.
Low Receptor Expression The target cells or tissues may have low expression of the Thromboxane A2 receptor (TP receptor). Confirm TP receptor expression levels using techniques like qPCR or Western blotting.
Receptor Desensitization Prolonged or repeated exposure to agonists can lead to receptor desensitization. Minimize pre-exposure of the experimental system to other TP receptor agonists.
Presence of Antagonists Ensure that no known TP receptor antagonists are present in your experimental system, which could be inhibiting the effects of this compound.[1]

Troubleshooting Workflow: No/Low Activity

G start Start: No or Low Activity Observed check_storage Verify Compound Storage (-20°C) start->check_storage check_solution Check Solution Preparation (Solvent, Concentration) check_storage->check_solution Proper solution_improper Action: Prepare Fresh Stock in Appropriate Solvent check_storage->solution_improper Improper check_receptor Confirm TP Receptor Expression (qPCR, Western Blot) check_solution->check_receptor Correct check_solution->solution_improper Incorrect check_antagonist Rule Out Presence of Antagonists check_receptor->check_antagonist Sufficient receptor_low Consider Alternative Model or Increase Agonist Concentration check_receptor->receptor_low Low/Absent antagonist_present Action: Remove Antagonist or Use Antagonist-Free Medium check_antagonist->antagonist_present Present end Resolution check_antagonist->end Absent solution_improper->check_solution receptor_low->end antagonist_present->end

Caption: Troubleshooting logic for low or no agonist activity.

Issue 2: High Variability in Experimental Results

Inconsistent results across experiments are a common challenge. The following table outlines potential sources of variability and how to address them.

Possible Cause Troubleshooting Step
Differential TP Receptor Isoform Expression Human tissues can express two isoforms of the TP receptor, TPα and TPβ, which can arise from differential mRNA splicing.[2] The relative expression of these isoforms can vary between cell types and tissues, potentially leading to different signaling outcomes. Characterize the isoform expression profile in your experimental model.
Cell Passage Number Receptor expression and signaling pathways can change with increasing cell passage numbers. Use cells within a consistent and low passage range for all experiments.
Inconsistent Agonist Concentration Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use a calibrated pipette and perform serial dilutions carefully.
Biological Variation Animal models can exhibit significant biological variability. For in vivo or ex vivo studies, increase the sample size to ensure statistical power. In older animal models, the contractile response to U-46619 may be diminished.[3]

Experimental Workflow for Reproducibility

G start Start: Experimental Planning cell_culture Standardize Cell Culture (Low Passage, Consistent Media) start->cell_culture animal_model Define Animal Model (Age, Strain, Sex) start->animal_model reagent_prep Prepare Fresh Reagents (Calibrated Pipettes) cell_culture->reagent_prep animal_model->reagent_prep protocol Follow Standardized Protocol reagent_prep->protocol data_acq Consistent Data Acquisition protocol->data_acq analysis Statistical Analysis data_acq->analysis end Reproducible Results analysis->end

Caption: Standardized workflow to enhance experimental reproducibility.

Issue 3: Unexpected Off-Target Effects

Observing biological effects that are not consistent with known TP receptor signaling can be perplexing.

Possible Cause Troubleshooting Step
Inhibition of mPGES At higher concentrations (e.g., 10 µM), this compound has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES).[4] If your experimental system is sensitive to changes in prostaglandin E2 levels, consider this off-target effect.
Distinct Receptor Binding Sites In some cell types, such as HeLa cells, U-46619 may interact with receptors that are distinct from the TP receptors found on human platelets.[5] This could lead to unexpected signaling outcomes.
Activation of Other Signaling Pathways While primarily a TP receptor agonist, U-46619 has been shown to activate ERK-1 and ERK-2 in HEK 293 cells expressing TPα and TPβ receptors.[6] Investigate the activation of other potential downstream signaling pathways if the observed effects do not align with canonical Gq-mediated signaling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental system. Please refer to the solubility data in Table 1.

Q2: What is the stability of this compound in solution?

A2: While the manufacturer states a stability of ≥ 2 years when stored properly as a solid at -20°C, it is best practice to prepare fresh stock solutions and use them promptly.[4] Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in in vivo studies?

A3: Yes, U-46619 has been used in in vivo studies. For example, infusion of U-46619 in wild-type mice has been shown to cause transient increases in blood pressure.[7] However, appropriate vehicle controls and dose-response studies are crucial.

Q4: Are there known antagonists for the TP receptor?

A4: Yes, several TP receptor antagonists are available, such as SQ 29548.[1] These can be used to confirm that the observed effects of this compound are indeed mediated by the TP receptor.

Q5: What is the primary signaling pathway activated by this compound?

A5: As a Thromboxane A2 receptor agonist, this compound primarily activates the Gq-coupled TP receptor, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium, and subsequent cellular responses like platelet aggregation and smooth muscle contraction.[2]

Data Presentation

Table 1: Solubility of this compound
SolventConcentration
DMF50 mg/ml
DMSO50 mg/ml
Ethanol50 mg/ml
PBS (pH 7.2)1 mg/ml
Data sourced from Cayman Chemical.[4]

Experimental Protocols

General Protocol for In Vitro Platelet Aggregation Assay
  • Platelet Preparation: Isolate platelets from whole blood using standard centrifugation techniques. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

  • Platelet Count Adjustment: Determine the platelet count and adjust to the desired concentration for the assay.

  • Baseline Measurement: Place the platelet suspension in an aggregometer cuvette with a stir bar and record the baseline light transmittance for a few minutes.

  • Agonist Addition: Add a known concentration of this compound to the platelet suspension.

  • Data Recording: Record the change in light transmittance over time as platelets aggregate. The extent of aggregation is proportional to the increase in light transmittance.

  • Data Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial rate of aggregation.

Note: This is a generalized protocol. Specific parameters such as platelet concentration, agonist concentration, and incubation times should be optimized for your specific experimental conditions.

Signaling Pathway

U-46619 Signaling Pathway

G U46619 This compound TP_receptor TP Receptor (α/β) U46619->TP_receptor binds Gq Gq protein TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation

Caption: Simplified signaling pathway of this compound via the TP receptor.

References

Technical Support Center: Synthesis of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-trans U-46619 synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic strategy for preparing this compound, and where are the critical yield-determining steps?

A1: A widely adopted strategy for the synthesis of prostaglandin analogs like U-46619 involves the use of a key intermediate known as the Corey lactone diol. The overall process can be broken down into three main stages:

  • Corey Aldehyde Formation: This involves the protection of one hydroxyl group of the Corey lactone diol, followed by oxidation of the remaining primary alcohol to an aldehyde. The efficiency of this oxidation is crucial for the overall yield.

  • α-Chain Installation (Horner-Wadsworth-Emmons Reaction): The 5-trans geometry is established in this step using a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is known for its high E-selectivity, leading to the desired trans double bond. Optimizing this step is critical for maximizing the yield of the 5-trans isomer.

  • ω-Chain Installation (Wittig Reaction): The final side chain is attached via a Wittig reaction. Following this, deprotection steps reveal the final this compound molecule.

Low yields can often be attributed to incomplete reactions, side-product formation, or difficult purification at any of these stages.

Q2: My Horner-Wadsworth-Emmons (HWE) reaction to install the α-chain is giving a low yield of the desired 5-trans product. What are the common causes and how can I improve it?

A2: Low yields in the HWE reaction for the α-chain installation can stem from several factors. Here are some troubleshooting suggestions:

  • Base Selection: The choice of base is critical for the deprotonation of the phosphonate ester. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). If one base is giving poor results, screening other bases may improve the yield.

  • Reaction Temperature: The temperature at which the ylide is generated and reacted with the Corey aldehyde can influence the reaction rate and selectivity. Lower temperatures (e.g., -78 °C to 0 °C) are often employed to improve selectivity and minimize side reactions.

  • Purity of Reagents: Ensure that the phosphonate ester and the Corey aldehyde are pure and free of contaminants. Impurities can interfere with the reaction. The aldehyde, in particular, can be prone to oxidation or epimerization.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used. Ensure the solvent is rigorously dried, as water can quench the ylide.

  • Reaction Time: The reaction may require sufficient time to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

Q3: I am observing the formation of the 5-cis isomer along with my desired 5-trans product. How can I increase the stereoselectivity of the HWE reaction for the trans isomer?

A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene (trans). However, the Z-isomer (cis) can sometimes be a significant byproduct. To enhance the E-selectivity:

  • Choice of Phosphonate Reagent: Phosphonates with electron-withdrawing groups tend to give higher E-selectivity.

  • Reaction Conditions: Using sodium or lithium bases in aprotic solvents generally promotes the formation of the E-isomer. The use of potassium bases with crown ether sequestration can sometimes favor the Z-isomer, so these should be avoided if the trans product is desired.

  • Thermodynamic Control: Allowing the reaction to proceed for a longer time at a slightly elevated temperature (if the reactants are stable) can sometimes favor the thermodynamically more stable E-isomer.

Q4: What are the best practices for the purification of this compound and for separating it from the 5-cis isomer?

A4: Purification of prostaglandin analogs is typically achieved using chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying U-46619. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts. The separation of cis and trans isomers on silica gel can be challenging but is often possible with careful optimization of the solvent system.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stubborn isomers, preparative reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography. Different staining techniques can be used for visualization if the compounds are not UV-active.

Experimental Protocols

General Synthetic Pathway for this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from the well-known Corey lactone diol.

5_trans_U46619_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product CoreyLactone Corey Lactone Diol Protection 1. Monoprotection of secondary alcohol CoreyLactone->Protection Protecting Group (e.g., TBDMSCl) Oxidation 2. Oxidation of primary alcohol to aldehyde Protection->Oxidation Oxidizing Agent (e.g., Swern, Dess-Martin) HWE 3. Horner-Wadsworth-Emmons (α-chain, 5-trans) Oxidation->HWE Phosphonate Ylide Reduction 4. Reduction of ketone HWE->Reduction Reducing Agent (e.g., NaBH4) Wittig 5. Wittig Reaction (ω-chain) Reduction->Wittig Phosphonium Ylide Deprotection 6. Deprotection Wittig->Deprotection Deprotecting Agent (e.g., TBAF) FinalProduct This compound Deprotection->FinalProduct

Caption: General synthetic workflow for this compound from Corey lactone diol.

Detailed Methodologies

Step 1: Oxidation of Corey Lactone Diol to Corey Aldehyde

  • Protection: Selectively protect the secondary hydroxyl group of the Corey lactone diol with a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF).

  • Oxidation: The primary alcohol is then oxidized to the aldehyde. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using Dess-Martin periodinane (DMP) in dichloromethane (DCM).

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Installation

  • Ylide Formation: The phosphonate ester (e.g., dimethyl (2-oxoheptyl)phosphonate) is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C.

  • Olefination: The Corey aldehyde, dissolved in THF, is added dropwise to the ylide solution at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.

HWE_Stereoselectivity reagents Corey Aldehyde + Phosphonate Ylide transition_state Transition State (Thermodynamically Favored) reagents->transition_state [2+2] Cycloaddition product E-Alkene (trans) (Major Product) transition_state->product Syn-elimination side_product Z-Alkene (cis) (Minor Product) transition_state->side_product Higher energy pathway

Caption: Stereochemical outcome of the Horner-Wadsworth-Emmons reaction.

Step 3: Wittig Reaction for ω-Chain Installation

  • Ylide Formation: A phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is deprotonated using a strong base such as potassium tert-butoxide in THF.

  • Olefination: The ketone intermediate from the previous step is added to the ylide solution.

  • Work-up and Purification: Similar work-up and purification procedures as the HWE reaction are followed.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in prostaglandin synthesis. Note that these are representative yields and can vary significantly based on the specific substrate, reagents, and reaction conditions.

Reaction StepReagents/ConditionsTypical Yield Range (%)
Oxidation of Primary Alcohol to Aldehyde Swern Oxidation85-95
Dess-Martin Periodinane90-98
Horner-Wadsworth-Emmons Olefination NaH, THF70-90
LiHMDS, THF75-95
Wittig Olefination n-BuLi, THF60-85
KHMDS, THF65-90
Silyl Ether Deprotection TBAF, THF85-99
HF-Pyridine80-95

Signaling Pathway of U-46619

U-46619 is a stable analog of thromboxane A2 (TXA2) and acts as a potent agonist for the thromboxane receptor (TP receptor), which is a G-protein coupled receptor (GPCR).

U46619_Signaling U46619 This compound TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Binds to G_Protein Gq/G13 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates RhoGEF RhoGEF Activation G_Protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation) Ca_Release->Cellular_Response PKC->Cellular_Response RhoA RhoA Activation RhoGEF->RhoA RhoA->Cellular_Response

Caption: Simplified signaling pathway of this compound via the TP receptor.

addressing off-target effects of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619. The content is designed to address specific issues related to the off-target effects of this compound and to provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the trans isomer of U-46619, which is a potent and stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its primary and well-characterized mechanism of action is as a selective agonist for the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to physiological responses such as platelet aggregation and smooth muscle contraction.[2]

Q2: What are the known off-target effects of this compound?

While this compound is primarily a TP receptor agonist, it has been reported to exhibit off-target effects. The most documented off-target effect is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). Additionally, studies on its cis-isomer, U-46619, suggest potential for off-target effects such as the potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[3][4] Another study noted that U-46619 can inhibit KCa channel activity in coronary arteries.[5]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

The most effective method to distinguish between on-target TP receptor-mediated effects and off-target effects is to use a selective TP receptor antagonist. Commonly used antagonists include SQ29548 and GR32191. If the observed effect of this compound is blocked or significantly attenuated in the presence of a TP receptor antagonist, it is likely an on-target effect. Conversely, if the effect persists, it is indicative of an off-target mechanism.[3][6]

Q4: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of U-46619, and by extension its 5-trans isomer, can vary depending on the experimental system. For on-target effects, such as platelet aggregation and vasoconstriction, concentrations in the nanomolar to low micromolar range are typically used. For example, the EC50 for U-46619 as a TP receptor agonist is approximately 35 nM. However, off-target effects may require higher concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected results with this compound. This could be due to a combination of on-target and off-target effects, or variability in experimental conditions.1. Confirm On-Target Activity: Co-incubate your system with a selective TP receptor antagonist (e.g., SQ29548) before adding this compound. If the effect is abolished, it confirms TP receptor mediation.[3] 2. Dose-Response Curve: Perform a comprehensive dose-response curve to identify the concentration range for on-target versus potential off-target effects. 3. Positive and Negative Controls: Always include appropriate positive (e.g., a known TP receptor agonist) and negative (vehicle) controls.
Observed vasoconstriction is not fully blocked by a TP receptor antagonist. This may indicate an off-target effect, such as the potentiation of endogenous norepinephrine signaling.[3][4]1. Investigate Adrenergic Pathway: Use an alpha-adrenergic receptor antagonist (e.g., phentolamine) in combination with the TP receptor antagonist to see if the residual effect is blocked. 2. Control for Neurotransmitter Release: In tissue bath experiments, consider pretreating with agents that deplete or block the release of endogenous vasoconstrictors.
Unexpected changes in prostaglandin profiles, specifically a decrease in PGE2. This is likely due to the off-target inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).1. Measure Prostaglandin Levels: Use ELISA or LC-MS/MS to quantify levels of various prostaglandins (PGE2, PGF2α, etc.) in your experimental system with and without this compound. 2. mPGES-1 Activity Assay: If possible, perform a direct enzymatic assay to measure mPGES-1 activity in the presence of this compound.
Variability in platelet aggregation response. Platelet sensitivity to TP receptor agonists can vary between donors.[7] Additionally, high concentrations of other agents, like aspirin, can paradoxically augment U-46619-induced aggregation.[8]1. Standardize Platelet Preparation: Ensure a consistent protocol for platelet-rich plasma (PRP) or washed platelet preparation. 2. Screen Donors: If using human platelets, be aware of potential donor-to-donor variability. 3. Review Concomitant Treatments: Be mindful of other compounds in your assay that could influence platelet signaling pathways.

Data Presentation

Table 1: On-Target vs. Off-Target Activity Profile of U-46619 Isomers

Compound Target Activity Potency (EC50/IC50)
U-46619 (cis-isomer)Thromboxane A2 (TP) ReceptorAgonist~35 nM
This compoundThromboxane A2 (TP) ReceptorAgonistData not available, expected to be similar to U-46619
U-46619 (cis-isomer)Microsomal Prostaglandin E Synthase-1 (mPGES-1)InhibitorData not available
This compoundMicrosomal Prostaglandin E Synthase-1 (mPGES-1)InhibitorReported to be about half as potent as the 5-cis isomer.

Note: Specific quantitative data for the 5-trans isomer is limited in publicly available literature. Researchers should empirically determine the potency in their own experimental systems.

Experimental Protocols

Protocol 1: Assessment of On-Target Vasoconstriction and Differentiation from Off-Target Effects

Objective: To measure the vasoconstrictor response to this compound and determine the contribution of TP receptor activation.

Methodology:

  • Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat aorta, human subcutaneous resistance arteries) and mount them in an organ bath or wire myograph system containing physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[9]

  • Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Response: Elicit a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.

  • Experimental Groups:

    • Group 1 (On-Target): Generate a cumulative concentration-response curve for this compound.

    • Group 2 (Off-Target Control): Pre-incubate the tissues with a selective TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes before generating the this compound concentration-response curve.

  • Data Analysis: Compare the concentration-response curves between Group 1 and Group 2. A rightward shift or complete inhibition of the curve in Group 2 indicates an on-target, TP receptor-mediated effect. Any remaining response in Group 2 may be attributed to off-target actions.

Protocol 2: In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from whole blood. Adjust the platelet count to a standardized concentration.

  • Instrumentation: Use a light transmission aggregometer. Place cuvettes with PRP and a stir bar into the heating block of the aggregometer at 37°C.

  • Baseline Measurement: Record the baseline light transmission.

  • Agonist Addition: Add varying concentrations of this compound to the cuvettes to initiate aggregation.

  • Data Recording: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Off-Target Control: To confirm on-target effects, pre-incubate a separate aliquot of PRP with a TP receptor antagonist before the addition of this compound.

Protocol 3: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mPGES-1 activity.

Methodology:

  • Enzyme and Substrate Preparation: Use a source of mPGES-1, which can be recombinant human mPGES-1 or microsomes isolated from cells overexpressing the enzyme. The substrate is prostaglandin H2 (PGH2).

  • Incubation: Pre-incubate the mPGES-1 enzyme with various concentrations of this compound or a known mPGES-1 inhibitor (positive control) in an appropriate buffer containing glutathione.[10]

  • Reaction Initiation: Add PGH2 to start the enzymatic reaction. Incubate for a defined period at a controlled temperature.

  • Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., containing a reducing agent like stannous chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Calculate the percent inhibition of mPGES-1 activity at each concentration of this compound and determine the IC50 value.

Visualizations

OnTargetSignaling U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC PLCβ Gq->PLC RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Response Platelet Aggregation Smooth Muscle Contraction Ca2->Response PKC->Response ROCK ROCK RhoA->ROCK ROCK->Response

Caption: On-target signaling pathway of this compound via the TP receptor.

ExperimentalWorkflow cluster_experiment Experimental Setup cluster_control Control for Off-Target Effects cluster_interpretation Data Interpretation Start Biological System (e.g., isolated tissue, platelets) Add_U46619 Add this compound Start->Add_U46619 Measure_Response Measure Biological Response (e.g., contraction, aggregation) Add_U46619->Measure_Response Response_Blocked Response is Blocked or Significantly Reduced Measure_Response->Response_Blocked Compare Response_Persists Response Persists Measure_Response->Response_Persists Compare Start_Control Biological System Add_Antagonist Add TP Receptor Antagonist (e.g., SQ29548) Start_Control->Add_Antagonist Add_U46619_Control Add this compound Add_Antagonist->Add_U46619_Control Measure_Response_Control Measure Biological Response Add_U46619_Control->Measure_Response_Control Measure_Response_Control->Response_Blocked Measure_Response_Control->Response_Persists Conclusion_OnTarget Conclusion: On-Target Effect Response_Blocked->Conclusion_OnTarget Conclusion_OffTarget Conclusion: Off-Target Effect Response_Persists->Conclusion_OffTarget

Caption: Experimental workflow to differentiate on-target from off-target effects.

OffTargetConcept cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Agonist mPGES1 mPGES-1 U46619->mPGES1 Inhibitor Other_Targets Other Potential Targets (e.g., ion channels, adrenergic signaling modulation) U46619->Other_Targets Modulator OnTarget_Effect Platelet Aggregation, Vasoconstriction TP_Receptor->OnTarget_Effect OffTarget_Effect1 ↓ PGE2 Production mPGES1->OffTarget_Effect1 OffTarget_Effect2 Altered Vascular Tone Other_Targets->OffTarget_Effect2

References

quality control measures for 5-trans U-46619 preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from U-46619?

This compound is the trans isomer of U-46619. While U-46619 is a potent and stable agonist of the thromboxane A2 (TXA2) receptor, leading to platelet aggregation and vasoconstriction, this compound is often considered an impurity in U-46619 preparations.[1] Some research indicates that it can inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the integrity of this compound. As a powder, it should be stored at -20°C for long-term stability, which can be for months to years.[3] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Aqueous solutions of U-46619 are unstable and it is recommended to prepare them fresh for each experiment and not to store them for more than a day.[5] When preparing solutions, if the compound is supplied in methyl acetate, the solvent should be evaporated under a gentle stream of nitrogen before dissolving the compound in the desired solvent.[5]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at concentrations of approximately 50 mg/mL.[2] It is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is about 1 mg/mL.[2][5] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.[5]

Q4: What is the primary mechanism of action of U-46619?

U-46619 is a stable analog of the prostaglandin H2 (PGH2) and a potent thromboxane A2 (TXA2) receptor agonist.[6] Activation of the TXA2 receptor, a G-protein-coupled receptor (GPCR), initiates downstream signaling cascades.[7] These pathways include the activation of RhoA, which plays a role in vasoconstriction, and the stimulation of the ERK-1/2 and p38 MAPK pathways.[4][8] This signaling ultimately leads to physiological responses such as platelet aggregation and smooth muscle contraction.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological response in vitro/in vivo. Degradation of U-46619: Solutions, especially aqueous ones, are unstable.[5][8]Prepare fresh solutions for each experiment. For stock solutions, store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Incorrect solvent or concentration: U-46619 has limited solubility in aqueous buffers.[5]Ensure the compound is fully dissolved in an appropriate organic solvent before diluting in your experimental buffer. Verify the final concentration.
Presence of impurities: The 5-trans isomer can be present and may have different activity.[1]Check the certificate of analysis for the purity of your batch. If purity is a concern, consider purchasing from a different supplier or performing purification.
Receptor desensitization or differential expression: Tissues and cell lines can have varying levels of TXA2 receptor expression.[7]Confirm the expression of the TXA2 receptor in your experimental model. Consider using a positive control to ensure the system is responsive.
Variability between experimental replicates. Inconsistent solution preparation: Pipetting errors or incomplete dissolution can lead to variations in concentration.Use calibrated pipettes and ensure the compound is completely dissolved before use. Vortexing or brief sonication may help.
Differential handling of tissues or cells: Variations in tissue preparation or cell culture conditions can affect responsiveness.[10]Standardize all experimental procedures, including incubation times, temperatures, and media changes.
Unexpected vasoconstriction or platelet aggregation results. Off-target effects: At high concentrations, U-46619 may interact with other receptors.Perform dose-response curves to determine the optimal concentration range. Use a selective TXA2 receptor antagonist to confirm the specificity of the effect.
Endothelial dysfunction in tissue preparations: The presence or absence of endothelium can alter the vascular response to U-46619.[10]Verify the integrity of the endothelium in your tissue preparations. Compare responses in endothelium-intact and endothelium-denuded vessels.

Data Presentation

Table 1: Physicochemical Properties of U-46619

PropertyValueSource
Molecular Weight350.5 g/mol
FormulaC₂₁H₃₄O₄
Purity≥98%[6]
AppearanceClear oil or powder[3][11]
CAS Number56985-40-1

Table 2: Solubility of U-46619

SolventApproximate SolubilitySource
Methyl Acetate10 mg/mL
Ethanol100 mg/mL[5]
DMSO100 mg/mL[5]
Dimethyl Formamide100 mg/mL[5]
PBS (pH 7.2)1 mg/mL[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution: Accurately weigh and dissolve U-46619 in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Run the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of U-46619 in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in the positive or negative ion mode.

  • Data Interpretation: Confirm the presence of the molecular ion corresponding to the expected mass of U-46619 (e.g., [M+H]⁺ or [M-H]⁻). The expected molecular weight is 350.5.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TXA2 Receptor (TP) U46619->TP_Receptor binds G_Protein Gq/G12/13 TP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG generates RhoA RhoA RhoGEF->RhoA activates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction ROCK->Vasoconstriction

Caption: U-46619 signaling pathway leading to physiological responses.

QC_Workflow start Receive U-46619 storage Store at -20°C start->storage prep_stock Prepare Stock Solution (e.g., in Methyl Acetate) storage->prep_stock qc_check Quality Control Checks prep_stock->qc_check hplc Purity Check (HPLC) qc_check->hplc Purity ms Identity Check (MS) qc_check->ms Identity pass Pass hplc->pass ≥98% fail Fail hplc->fail <98% ms->pass Correct Mass ms->fail Incorrect Mass use_exp Use in Experiment pass->use_exp discard Discard/Return fail->discard

Caption: Quality control workflow for U-46619 preparations.

Troubleshooting_Logic issue Inconsistent/ No Response check_solution Check Solution Preparation & Age issue->check_solution check_purity Check Compound Purity (CoA) check_solution->check_purity Fresh & Correct fresh_solution Use Freshly Prepared Solution check_solution->fresh_solution Old/Improperly Stored check_model Verify Experimental Model (Receptor Expression) check_purity->check_model High Purity new_compound Source New Compound Batch check_purity->new_compound Low Purity validate_model Validate Model with Positive Control check_model->validate_model Unverified

Caption: Troubleshooting logic for experimental issues with U-46619.

References

impact of 5-trans U-46619 impurity on U-46619 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals using the thromboxane A2 receptor agonist, U-46619. The focus is on a common issue: the impact of the 5-trans U-46619 isomer impurity on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary use in research?

U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2] Due to its stability compared to the highly unstable endogenous ligand, thromboxane A2, U-46619 is widely used in laboratory settings to study TP receptor-mediated physiological processes.[1][3] Its primary applications include inducing and studying platelet aggregation, vasoconstriction, and smooth muscle contraction in various in vitro and in vivo models.[1][3][4]

Q2: What is the this compound impurity?

This compound is the geometric isomer of U-46619 at the 5th carbon position.[5] It is often present as a minor impurity, sometimes accounting for 2-5% of the material, in many commercial preparations of U-46619.[6] The presence and percentage of this isomer can vary between batches, potentially leading to experimental variability if not accounted for.

Q3: How does U-46619 exert its biological effects?

U-46619 mimics thromboxane A2 by binding to and activating the TP receptor, which is a G-protein-coupled receptor (GPCR).[7][8] The primary signaling pathway involves coupling to Gq and G13 proteins.[9][10] Activation of Gq stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, a key event leading to cellular responses like platelet activation and smooth muscle contraction.[7][11]

cluster_input Ligand cluster_membrane Cell Membrane cluster_cytosol Cytosolic Events U46619 U-46619 TP TP Receptor U46619->TP Binds Gq Gq/G13 TP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG Production PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca->Response Induces

U-46619 Signaling via the Thromboxane (TP) Receptor.
Q4: What is the known biological activity of the this compound isomer?

Published data on the biological activity of this compound, particularly at the primary TP receptor, is very limited. The isomer has been shown to have different activities compared to U-46619, such as inhibiting prostaglandin E synthases.[5][6] This difference in activity is critical; if the impurity does not activate the TP receptor with the same potency as U-46619, its presence will effectively lower the concentration of the active compound in your stock solution, leading to a weaker-than-expected biological response.

CompoundTargetEffectPotency / Concentration
U-46619 Thromboxane (TP) ReceptorAgonistEC₅₀ = 35 nM
This compound Prostaglandin E SynthaseInhibitorApprox. half as potent as U-46619[6]
This compound Microsomal PGES (mPGES)InhibitorActive at 10 µM[5]

Troubleshooting Guide

Q5: My experiment with U-46619 is yielding inconsistent or lower-than-expected results. Could the 5-trans impurity be the cause?

Yes, this is a distinct possibility. If your U-46619-induced response (e.g., platelet aggregation, vasoconstriction) is weaker than published values or varies between different batches of the compound, contamination with the less active 5-trans isomer could be the cause. Before investigating the purity, it is essential to rule out other common experimental errors.

Start Unexpected Result (Low Potency / Variability) Check_Prep Verify stock solution concentration and age Start->Check_Prep Check_System Confirm viability of experimental system (cells, tissues) Check_Prep->Check_System Prep OK Reassess Re-evaluate other experimental variables Check_Prep->Reassess Error Found Consider_Purity Consider U-46619 purity as the cause Check_System->Consider_Purity System OK Check_System->Reassess Error Found Check_CoA Review Certificate of Analysis (CoA) for purity specifications Consider_Purity->Check_CoA Perform_QC Perform analytical QC (e.g., HPLC) on the batch Check_CoA->Perform_QC Impurity_Detected Is 5-trans isomer present at high levels? Perform_QC->Impurity_Detected Action_New Source new, high-purity batch of U-46619 Impurity_Detected->Action_New Yes Action_Adjust Adjust experimental concentrations based on empirically determined potency Impurity_Detected->Action_Adjust Yes Impurity_Detected->Reassess No

Troubleshooting Workflow for Unexpected U-46619 Results.
Q6: How can I check the purity of my U-46619 sample?

The most reliable method for determining the purity of a U-46619 sample and quantifying the 5-trans isomer is High-Performance Liquid Chromatography (HPLC).

  • Review Supplier Documentation: Always check the Certificate of Analysis (CoA) provided by the supplier. Many reputable suppliers, such as Tocris Bioscience, provide purity data determined by HPLC.

  • In-House Analysis: If you have access to analytical chemistry facilities, running an HPLC analysis on your sample is the best way to confirm its purity and integrity, especially if the stock has been stored for a long time.

  • Request Data: If you suspect a batch-related issue, contact the supplier's technical support and inquire about the specific batch number you have. They may be able to provide more detailed analytical data.

Experimental Protocol & Workflow

Q7: Can you provide a general protocol for a U-46619-induced platelet aggregation assay?

This is a generalized protocol for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using a lumi-aggregometer. Concentrations and incubation times may require optimization.

Materials:

  • Human whole blood collected in sodium citrate tubes.

  • U-46619 stock solution (e.g., in DMSO or ethanol).

  • Modified Tyrode's buffer.

  • Lumi-aggregometer and cuvettes with stir bars.

  • Luciferin/luciferase reagent for ATP secretion measurement (optional).[12]

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Prepare Platelet Suspension: Adjust the platelet count in the PRP to the desired concentration (e.g., 3 x 10⁸ cells/mL) using Tyrode's buffer.[12]

  • Equilibration: Place the platelet suspension in an aggregometer cuvette with a stir bar. Allow it to equilibrate at 37°C for several minutes with constant stirring.

  • Baseline Measurement: Record a stable baseline reading on the aggregometer.

  • Induce Aggregation: Add a specific concentration of U-46619 to the cuvette to initiate aggregation. The final concentration often ranges from 0.1 to 1 µM.[4][12]

  • Data Acquisition: Record the change in light transmission (aggregation) and luminescence (ATP secretion, if applicable) in real-time until the response reaches a plateau.[12]

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Blood 1. Obtain Whole Blood (Sodium Citrate) PRP 2. Prepare PRP via Low-Speed Centrifugation Blood->PRP Adjust 3. Adjust Platelet Concentration PRP->Adjust Stock 4. Prepare fresh U-46619 dilutions from a QC-verified stock Adjust->Stock Equil 5. Equilibrate platelet suspension at 37°C in aggregometer Stock->Equil Baseline 6. Record stable baseline Equil->Baseline Agonist 7. Add U-46619 to initiate aggregation Baseline->Agonist Record 8. Record aggregation and secretion data Agonist->Record Analyze 9. Analyze data: - Max Aggregation (%) - Slope - EC₅₀ Calculation Record->Analyze

General Workflow for a U-46619 Platelet Aggregation Assay.

References

protocol refinement for consistent 5-trans U-46619 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the thromboxane A2 mimetic, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[1][2] By binding to TP receptors, which are G-protein coupled receptors, U-46619 mimics the effects of the highly unstable thromboxane A2 (TXA2).[3] This activation triggers a cascade of intracellular signaling events, primarily leading to platelet aggregation and smooth muscle contraction.[1][3]

Q2: How should U-46619 be stored to ensure its stability?

A2: Proper storage of U-46619 is critical for maintaining its activity. For long-term storage, it is recommended to store U-46619 at -20°C under desiccating conditions, where it can be stable for up to 12 months.[4] Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[6]

Q3: What are the typical working concentrations for U-46619 in different assays?

A3: The effective concentration of U-46619 varies depending on the specific application and experimental system. For human platelet aggregation, the EC50 value is approximately 1.31 μM.[2] In studies involving vascular smooth muscle contraction, such as in rat thoracic aortic rings, the ED50 can be as low as 6.54 nM in endothelium-intact rings and 0.478 nM in endothelium-denuded rings.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Platelet Aggregation Response

Q: My platelet aggregation assay with U-46619 is showing variable results or no response at all. What could be the cause?

A: Several factors can contribute to inconsistent platelet aggregation results with U-46619. Here's a troubleshooting guide to help you identify the potential issue:

  • U-46619 Degradation:

    • Question: How was your U-46619 stored and prepared?

    • Solution: Ensure that U-46619 is stored at -20°C or below and that aqueous working solutions are freshly prepared for each experiment.[6] Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Platelet Preparation and Viability:

    • Question: What is your protocol for preparing platelet-rich plasma (PRP)?

    • Solution: Platelets are sensitive and can be activated during preparation. Use minimal venous occlusion during blood collection and process the samples within 4 hours.[8] Platelets should be kept at room temperature, as cooling can cause activation.[8]

  • Individual Donor Variability ("Non-responders"):

    • Question: Are you using platelets from a single donor?

    • Solution: A significant portion of the normal population (~10-20%) may be hyposensitive to U-46619.[9] If you are consistently seeing a lack of response, try screening different donors.

  • Incorrect U-46619 Concentration:

    • Question: Have you performed a dose-response curve?

    • Solution: The optimal concentration of U-46619 can vary. It is crucial to perform a dose-response experiment to determine the EC50 in your specific assay conditions.

  • Presence of Inhibitory Substances:

    • Question: Are there any potential inhibitors in your assay, such as high concentrations of aspirin?

    • Solution: While low-dose aspirin is used to study cyclooxygenase pathways, high concentrations (>1 mM) have been observed to paradoxically augment U-46619-induced aggregation in some cases, but this effect can be complex and dependent on other factors.[10] Be mindful of any medications taken by platelet donors.

Issue 2: Variability in Vascular Smooth Muscle Contraction Assays

Q: I am observing inconsistent contractile responses in my vascular ring experiments with U-46619. What should I check?

A: Achieving reproducible results in vascular reactivity studies with U-46619 requires careful attention to several experimental details.

  • Endothelium Integrity:

    • Question: Have you assessed the integrity of the endothelium in your vascular rings?

    • Solution: The presence or absence of a functional endothelium significantly impacts the response to U-46619. Removal of the endothelium can potentiate the contractile response.[7] Always verify the endothelial status, for example, by testing the relaxation response to acetylcholine.

  • Vessel Size and Type:

    • Question: Are you using vessels of a consistent size and from the same anatomical location?

    • Solution: The sensitivity to U-46619 can vary depending on the inner diameter of the artery.[1] Ensure consistency in the size and source of your vascular preparations.

  • U-46619 Solution Stability:

    • Question: How are you preparing and storing your U-46619 working solutions?

    • Solution: As with platelet assays, the stability of U-46619 in aqueous solutions is limited. Prepare fresh working solutions for each experiment from a properly stored stock.[6]

  • Receptor Desensitization:

    • Question: Are you performing repeated stimulations on the same tissue?

    • Solution: Prolonged or repeated exposure to high concentrations of U-46619 can lead to receptor desensitization. Ensure adequate washout periods between stimulations and consider using a cumulative concentration-response protocol.

Data Presentation

Table 1: Recommended Storage Conditions for U-46619

FormStorage TemperatureDurationReference(s)
Solid-20°C (desiccated)Up to 12 months[4]
Stock Solution (in organic solvent)-80°CUp to 6 months[5]
Stock Solution (in organic solvent)-20°CUp to 1 month[5]
Aqueous Working SolutionRoom Temperature or 4°CUse within 1 day[6]

Table 2: Reported EC50/ED50 Values of U-46619 in Various Experimental Systems

Experimental SystemResponse MeasuredEC50 / ED50Reference(s)
Human PlateletsAggregation1.31 μM[2]
Human PlateletsShape Change0.035 μM[2]
Rat Thoracic Aortic Rings (endothelium-intact)Contraction6.54 nM[7]
Rat Thoracic Aortic Rings (endothelium-denuded)Contraction0.478 nM[7]
Rat Small AirwaysBronchoconstriction6.9 nM[11]
Rat Large AirwaysBronchoconstriction66 nM[11]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
  • Blood Collection and PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

    • Keep blood at room temperature and process within 4 hours of collection.[8]

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

    • Carefully transfer the PRP to a clean polypropylene tube.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.

  • LTA Procedure:

    • Pre-warm the LTA cuvettes containing a stir bar and PRP to 37°C for at least 5 minutes.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add the desired concentration of U-46619 to the PRP cuvette.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.

Protocol 2: Isometric Tension Measurement in Isolated Vascular Rings
  • Vessel Preparation:

    • Dissect the desired artery (e.g., thoracic aorta) in cold Krebs-Henseleit solution.

    • Carefully clean the vessel of adhering connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

    • If required, mechanically remove the endothelium by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting and Equilibration:

    • Mount the vascular rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (this needs to be determined for each vessel type, e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes.

    • During equilibration, replace the bath solution every 15-20 minutes.

  • Experimental Procedure:

    • Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Verify the integrity or removal of the endothelium by assessing the response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like phenylephrine.

    • After washout and return to baseline, add cumulative concentrations of U-46619 to the organ bath to construct a concentration-response curve. Record the isometric tension at each concentration.

Mandatory Visualizations

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC Activates RhoA RhoA TP_Receptor->RhoA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Platelet Aggregation Ca_release->Contraction PKC->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK Activates ROCK->Contraction Ca_channels Ca²⁺ Channels Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Mediates Ca_influx->Contraction

Caption: Simplified signaling pathway of U-46619-induced cellular responses.

Troubleshooting_Workflow cluster_reagent Reagent Checks cluster_protocol Protocol Checks cluster_system Biological System Checks Start Inconsistent U-46619 Results Check_Reagent Verify U-46619 Storage & Preparation Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_System Assess Biological System Viability Start->Check_System Fresh_Sol Prepare Fresh Working Solution? Check_Reagent->Fresh_Sol Dose_Response Perform Dose-Response Curve? Check_Protocol->Dose_Response Platelet_Prep Optimize Platelet Preparation (LTA)? Check_System->Platelet_Prep Stock_Age Is Stock Solution Within Stability Period? Fresh_Sol->Stock_Age Yes Consistent_Results Consistent Results Stock_Age->Consistent_Results Yes New_Stock Prepare New Stock Solution Stock_Age->New_Stock No Endothelium Assess Endothelium Integrity (Vascular)? Dose_Response->Endothelium Yes Optimize_Conc Optimize U-46619 Concentration Dose_Response->Optimize_Conc No Endothelium->Consistent_Results Yes Donor_Variability Screen Different Donors (Platelets)? Platelet_Prep->Donor_Variability Yes Refine_Prep Refine Platelet Handling Platelet_Prep->Refine_Prep No Donor_Variability->Consistent_Results Yes

Caption: Troubleshooting workflow for inconsistent U-46619 experimental results.

References

Validation & Comparative

A Comparative Analysis of U-46619 and 5-trans U-46619 on Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the vasoconstrictive effects of the thromboxane A2 (TXA2) receptor agonist U-46619 and its isomer, 5-trans U-46619. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare their performance and underlying mechanisms.

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1][2] Its activation of the TP receptor in vascular smooth muscle cells (VSMCs) leads to robust vasoconstriction, making it a valuable tool in cardiovascular research.[3] In contrast, this compound is a geometric isomer of U-46619 and is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[4] While the vasoconstrictive properties of U-46619 are well-documented, data directly comparing the vasoactive effects of this compound are limited. This guide summarizes the existing knowledge on both compounds to highlight their similarities and differences.

Quantitative Comparison of Vasoconstrictor Potency

U-46619 is a highly potent vasoconstrictor, with its efficacy demonstrated across various vascular beds. The half-maximal effective concentration (EC50) for U-46619-induced vasoconstriction is consistently in the nanomolar range. In contrast, there is a notable lack of quantitative data in the scientific literature specifically detailing the vasoconstrictive potency of this compound. One study has indicated that this compound is about half as potent as U-46619 (the 5-cis version) as an inhibitor of prostaglandin E synthase, suggesting a different pharmacological profile.[4] However, its direct effect on TP receptor activation and subsequent vasoconstriction remains to be thoroughly characterized.

CompoundVascular BedEC50 for Vasoconstriction (M)Reference
U-46619 Human Subcutaneous Resistance Arteries1.6 x 10-8[5]
U-46619 Not Specified3.5 x 10-8
This compound Not AvailableNot Available-

Signaling Pathways in U-46619-Induced Vasoconstriction

U-46619 mediates its vasoconstrictive effects primarily through the G-protein coupled TP receptor on vascular smooth muscle cells.[1] Activation of the TP receptor initiates two main signaling cascades:

  • Gq/11-Phospholipase C (PLC) Pathway: This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and smooth muscle contraction.[6]

  • G12/13-RhoA/Rho-kinase (ROCK) Pathway: This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). ROCK inhibits myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation state of the myosin light chain for a given Ca2+ concentration, a phenomenon known as calcium sensitization. This sustained contraction is a hallmark of U-46619's action.[7][8]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq11 Gq/11 TP_Receptor->Gq11 G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC PKC DAG->PKC MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction PKC->Contraction MLCP_inhibition->Contraction promotes Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Vessel Dissection Mounting 2. Mounting on Myograph Dissection->Mounting Equilibration 3. Equilibration & Normalization Mounting->Equilibration Viability 4. Viability Test (KCl) Equilibration->Viability CCRC 5. Cumulative Concentration- Response Curve Viability->CCRC Curve_Gen 6. Generate Curve CCRC->Curve_Gen EC50_Calc 7. Calculate EC50 Curve_Gen->EC50_Calc

References

A Comparative Guide to 5-trans U-46619 and Other Prostaglandin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comprehensive understanding of the pharmacological tools available is paramount. This guide provides an objective comparison of 5-trans U-46619, a less-studied isomer of the potent thromboxane A2 (TP) receptor agonist U-46619, with other key prostaglandin analogs. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate compounds for research.

Introduction to this compound and Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, mediated through their interaction with specific G-protein coupled receptors. Synthetic prostaglandin analogs are invaluable tools for dissecting these signaling pathways and for the development of novel therapeutics.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and is a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Its isomer, this compound, is often present as a minor impurity in commercial preparations of U-46619. Due to its nature as an impurity, this compound is not as extensively characterized as U-46619. Therefore, this guide will primarily focus on the well-documented properties of U-46619 as a representative TP receptor agonist and compare it with other classes of prostaglandin analogs, including agonists for EP, FP, and IP receptors.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the potency of U-46619 and other representative prostaglandin analogs in various functional assays. It is important to note that direct comparative studies across a full panel of prostanoid receptors are limited, and potencies can vary depending on the tissue and experimental conditions.

CompoundPrimary Receptor TargetAssayTissue/Cell TypePotency (EC50)Reference
U-46619 TPPlatelet AggregationHuman Platelets0.58 µM[2]
Platelet Shape ChangeHuman Platelets0.013 µM[2]
Smooth Muscle ContractionGuinea-pig Lung StripPotent Agonist[3]
Smooth Muscle ContractionRat and Rabbit AortaePotent Agonist[3]
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4Smooth Muscle ContractionGuinea-pig IleumMore potent than U-46619[3]
Platelet FunctionHuman PlateletsBiphasic effects (EP3/EP4)[4]
Prostaglandin F2α (PGF2α) FPSmooth Muscle ContractionCat TracheaMore potent than U-46619[3]
Iloprost IPPlatelet Aggregation InhibitionNot specifiedPotent Inhibitor

Signaling Pathways

The diverse physiological effects of prostaglandin analogs are a direct result of their activation of distinct signaling pathways upon binding to their cognate receptors.

U-46619, as a TP receptor agonist, primarily signals through the Gq and G12/13 pathways.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[2] These pathways culminate in cellular responses such as platelet aggregation and smooth muscle contraction.

TP_Receptor_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation, Smooth Muscle Contraction Ca_release->Response PKC->Response ROCK->Response

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This assay is a classical pharmacological method for evaluating the contractile or relaxant effects of compounds on isolated smooth muscle tissues.[6][7]

Objective: To determine the potency (EC50) and efficacy of prostaglandin analogs in inducing smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., aortic rings, tracheal strips)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated tissue bath system with force transducers.

  • Data acquisition system.

  • Prostaglandin analog stock solutions.

Procedure:

  • Dissect and prepare the desired smooth muscle tissue into appropriate sizes (e.g., rings or strips).

  • Mount the tissue in the isolated tissue bath chambers filled with pre-warmed and aerated PSS.

  • Connect the tissue to force transducers to measure isometric tension.

  • Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with regular washing with fresh PSS.

  • After equilibration, induce a reference contraction (e.g., with KCl) to ensure tissue viability.

  • Wash the tissue and allow it to return to baseline.

  • Add the prostaglandin analog in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration.

  • Record the contractile response at each concentration.

  • Analyze the data to generate a concentration-response curve and calculate the EC50 value.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Aortic Rings) start->tissue_prep mounting Mounting in Tissue Bath tissue_prep->mounting equilibration Equilibration mounting->equilibration viability_test Viability Test (e.g., KCl) equilibration->viability_test washout Washout viability_test->washout drug_addition Cumulative Addition of Prostaglandin Analog washout->drug_addition data_acquisition Data Acquisition (Tension Recording) drug_addition->data_acquisition analysis Data Analysis (EC50 Calculation) data_acquisition->analysis end End analysis->end

Platelet Aggregometry

Platelet aggregometry is the gold standard method for assessing platelet function and is used to evaluate the effects of agonists and inhibitors on platelet aggregation.[8][9]

Objective: To measure the ability of prostaglandin analogs to induce or inhibit platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

  • Platelet aggregometer.

  • Prostaglandin analog stock solutions.

  • Platelet agonists (e.g., ADP, collagen).

Procedure:

  • Prepare PRP and PPP from citrated whole blood by differential centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • To measure agonist activity, add the prostaglandin analog at various concentrations and record the change in light transmission over time.

  • To measure inhibitory activity, pre-incubate the PRP with the prostaglandin analog for a short period before adding a standard platelet agonist (e.g., ADP).

  • Record the maximum aggregation percentage for each condition.

  • Analyze the data to determine the EC50 for agonists or the IC50 for inhibitors.

Conclusion

This compound, as an isomer of the potent TP receptor agonist U-46619, is presumed to share a similar pharmacological profile, characterized by potent pro-aggregatory and vasoconstrictor effects. This contrasts with other prostaglandin analogs such as PGE2 and PGF2α, which exhibit different tissue selectivities, and iloprost, which is a potent inhibitor of platelet aggregation. The choice of prostaglandin analog for research purposes should be guided by the specific receptor and signaling pathway of interest. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these compounds. Further research is warranted to fully characterize the specific activity of this compound and its potential subtle differences from U-46619.

References

A Comparative Analysis of 5-trans U-46619 Binding Affinity for the Thromboxane A2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding affinity of 5-trans U-46619 and related analogs for the thromboxane A2 (TP) receptor. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent TP receptor agonist widely used in research to study the physiological and pathological roles of thromboxane A2 (TXA2).[1] Understanding the structure-activity relationships of U-46619 and its isomers, such as the 5-trans configuration, is crucial for the design of novel and selective TP receptor modulators.

Comparative Binding Affinity of U-46619 and Analogs

The binding affinity of U-46619 and its analogs to the TP receptor is a key determinant of their biological activity. This affinity is typically quantified using radioligand binding assays, which measure the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

While direct comparative binding data for this compound is limited in publicly available literature, the established high affinity of the parent compound, U-46619, provides a critical benchmark. In washed human platelets, [3H]U-46619 exhibits a high affinity for the TP receptor, with a dissociation constant (Kd) of approximately 20 ± 7 nM.[2] Kinetic studies have reported a similar Kd of 11 ± 4 nM.[2] In pig aorta smooth muscle membranes, the Kd for [3H]U-46619 has been determined to be between 42 and 68 nM.[3]

The functional consequence of this binding is potent biological activity. U-46619 is a powerful agonist, with an EC50 (the concentration that elicits a half-maximal response) for inducing platelet shape change of 0.035 µM.[4][5]

CompoundPreparationRadioligandParameterValue (nM)
U-46619 Washed Human Platelets[3H]U-46619Kd20 ± 7[2]
U-46619 Washed Human Platelets[3H]U-46619Kd (kinetic)11 ± 4[2]
U-46619 Pig Aorta Smooth Muscle Membranes[3H]U-46619Kd42 - 68[3]

Experimental Protocols

The determination of binding affinity is paramount for the characterization of novel ligands. The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the TP receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues (e.g., platelets, vascular smooth muscle) or cells expressing the TP receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a fixed concentration of the radiolabeled ligand (e.g., [3H]U-46619) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (the inhibitory constant for the competitor) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Thromboxane A2 Receptor Signaling Pathway

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TP TP Receptor Gq Gq TP->Gq G13 G13 TP->G13 PLC PLC Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases from ER PKC PKC DAG->PKC activates Ca->PKC activates Downstream\nEffectors Downstream Effectors PKC->Downstream\nEffectors Cytoskeletal\nRearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal\nRearrangement Ligand U-46619 / TXA2 Ligand->TP

Caption: Thromboxane A2 (TP) receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation Incubation Incubation MembranePrep->Incubation Radioligand Radioligand ([3H]U-46619) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CurveFitting Competition Curve Fitting (IC50) Counting->CurveFitting KiCalc Ki Calculation CurveFitting->KiCalc

Caption: Workflow of a competitive radioligand binding assay.

References

U-46619: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of U-46619, a stable thromboxane A2 (TP) receptor agonist, across various prostanoid receptors. The information presented herein is supported by experimental data to aid researchers in evaluating the selectivity of U-46619 for their studies.

U-46619 is widely recognized as a potent and selective agonist for the thromboxane A2 (TP) receptor, effectively mimicking the actions of its unstable endogenous ligand, thromboxane A2.[1] While generally considered highly selective for the TP receptor, this guide delves into available data on its potential interactions with other prostanoid receptors, including the prostaglandin D2 (DP), E2 (EP), F2α (FP), and I2 (IP) receptors.

Quantitative Comparison of U-46619 Affinity for Prostanoid Receptors

The following table summarizes the binding affinities of U-46619 for the human TP and DP1 prostanoid receptors as determined by radioligand binding assays using recombinant human receptors.

ReceptorLigandpKiKi (nM)Reference
TPU-466197.531.62[2][3]
DP1U-466195.912592[2][3]

As the data indicates, U-46619 exhibits a significantly higher affinity for the TP receptor compared to the DP1 receptor, with a Ki value approximately 40-fold lower for the TP receptor. Information from various suppliers also consistently states that U-46619 potently stimulates TP receptor-mediated responses, but not other prostaglandin receptor-mediated responses in a variety of in vitro preparations.[1][2][4]

A study by Coleman et al. (1981) using isolated smooth muscle preparations provided early qualitative evidence for the selectivity of U-46619. In their experiments, U-46619 was a potent agonist on tissues where the TP receptor is the predominant contractile prostanoid receptor (e.g., guinea-pig lung strip, dog saphenous vein, and rat and rabbit aortae). Conversely, it was weak or inactive on tissues where PGE2 or PGF2α are the most potent agonists, such as the guinea-pig ileum and fundic strip, and cat trachea.[5]

Experimental Protocols

The determination of the binding affinity and functional activity of U-46619 across different prostanoid receptors typically involves the following key experimental methodologies:

Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound (e.g., U-46619).

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the recombinant human prostanoid receptor of interest (e.g., HEK293 cells) are harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Binding Assay:

    • A fixed concentration of a high-affinity radiolabeled antagonist for the specific prostanoid receptor (e.g., [3H]SQ29548 for the TP receptor) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (U-46619) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay is used to measure the ability of an agonist to activate Gq-coupled receptors, such as the TP and EP1 receptors, which leads to an increase in intracellular calcium concentration.

Objective: To quantify the increase in intracellular calcium ([Ca2+]i) in response to receptor activation by an agonist.

General Protocol:

  • Cell Preparation:

    • Cells expressing the prostanoid receptor of interest are seeded into a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will increase its fluorescence intensity upon binding to calcium.

  • Agonist Stimulation:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • Increasing concentrations of the agonist (U-46619) are added to the wells.

  • Fluorescence Measurement:

    • The change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The peak increase in fluorescence is used to determine the agonist's response.

    • Dose-response curves are generated to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Below is a DOT script for a generalized experimental workflow for determining receptor cross-reactivity.

G General Experimental Workflow for Receptor Cross-Reactivity cluster_assays Assay Types cluster_receptors Prostanoid Receptor Panel Radioligand Binding Assay Radioligand Binding Assay TP TP Radioligand Binding Assay->TP Test on each receptor DP1 DP1 Radioligand Binding Assay->DP1 Test on each receptor DP2 DP2 Radioligand Binding Assay->DP2 Test on each receptor EP1 EP1 Radioligand Binding Assay->EP1 Test on each receptor EP2 EP2 Radioligand Binding Assay->EP2 Test on each receptor EP3 EP3 Radioligand Binding Assay->EP3 Test on each receptor EP4 EP4 Radioligand Binding Assay->EP4 Test on each receptor FP FP Radioligand Binding Assay->FP Test on each receptor IP IP Radioligand Binding Assay->IP Test on each receptor Functional Assay (e.g., Calcium Mobilization) Functional Assay (e.g., Calcium Mobilization) Functional Assay (e.g., Calcium Mobilization)->TP Test on each receptor Functional Assay (e.g., Calcium Mobilization)->DP1 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->DP2 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->EP1 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->EP2 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->EP3 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->EP4 Test on each receptor Functional Assay (e.g., Calcium Mobilization)->FP Test on each receptor Functional Assay (e.g., Calcium Mobilization)->IP Test on each receptor Data Analysis Data Analysis TP->Data Analysis DP1->Data Analysis DP2->Data Analysis EP1->Data Analysis EP2->Data Analysis EP3->Data Analysis EP4->Data Analysis FP->Data Analysis IP->Data Analysis U-46619 U-46619 U-46619->Radioligand Binding Assay U-46619->Functional Assay (e.g., Calcium Mobilization) Determine Ki and EC50 values Determine Ki and EC50 values Data Analysis->Determine Ki and EC50 values Compare Selectivity Compare Selectivity Determine Ki and EC50 values->Compare Selectivity

Caption: Workflow for assessing U-46619 cross-reactivity.

Signaling Pathways

U-46619 primarily exerts its effects through the TP receptor, which is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Potential cross-reactivity with other prostanoid receptors would involve the activation of their respective signaling pathways. For instance, the DP1 receptor, where some minor interaction with U-46619 has been noted, typically couples to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The following diagrams illustrate the primary signaling pathway of the TP receptor and the potential cross-reactivity with the DP1 receptor.

G TP Receptor Signaling Pathway U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Gq Gq TP Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Primary signaling cascade of the TP receptor.

G Potential U-46619 Cross-Reactivity with DP1 Receptor U-46619 U-46619 DP1 Receptor DP1 Receptor U-46619->DP1 Receptor Weak Interaction Gs Gs DP1 Receptor->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA Activation PKA Activation cAMP->PKA Activation

Caption: Hypothetical weak activation of the DP1 receptor pathway.

References

A Comparative Guide to the Thromboxane A2 Receptor Agonist U-46619 and its Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thromboxane A2 (TP) receptor agonist U-46619 with its common antagonists. It is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant biological pathways.

Contrary to inquiries regarding its "inhibitory potency," it is critical to understand that U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2, acting as a thromboxane A2 (TP) receptor agonist . It mimics the effects of thromboxane A2, inducing platelet aggregation and smooth muscle contraction. This guide, therefore, will first detail the agonistic potency of U-46619 and then provide a comparative analysis of the inhibitory potencies of various TP receptor antagonists that counteract its effects.

Section 1: Potency of the TP Receptor Agonist U-46619

U-46619 is widely used in research to stimulate TP receptors and study the downstream physiological effects. Its potency is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible effect.

ParameterEC50 Value (µM)Biological Effect
Platelet Aggregation0.58[1]Induction of platelet aggregation.
Platelet Shape Change0.013[1]Initial activation step of platelets.
Vasoconstriction0.016[2]Contraction of vascular smooth muscle.

Section 2: Comparative Inhibitory Potency of TP Receptor Antagonists against U-46619

Several antagonists have been developed to block the effects of TP receptor activation. Their potency is measured by parameters such as the half-maximal inhibitory concentration (IC50), the binding affinity (Ki), the dissociation constant (KB), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

AntagonistPotency MetricValueEffect Measured
SQ29,548 IC500.06 µM[3]Inhibition of U-46619-induced human platelet aggregation.
Ki4.1 nM[3]Binding affinity to the human recombinant TP receptor.
KB0.5-1.7 nM[3]Antagonism of U-46619-induced smooth muscle contraction.
pA28.22[4]Inhibition of U-46619-induced contraction in human umbilical vein.
GR32191 IC502.3 nM[5]Competition with [3H]-GR32191 for binding on intact platelets.
Kd2.2 nM[5]Scatchard analysis of binding to a single class of sites.
Pinane Thromboxane A2 (PTA2) ED506.64 µg/kg[6]Inhibition of U-46619-stimulated tracheal mucous gel layer thickening in rats.

Section 3: Experimental Protocols

Platelet Aggregometry Assay

This assay measures the ability of an agonist like U-46619 to induce platelet aggregation, and the ability of an antagonist to inhibit this effect.

Objective: To determine the EC50 of U-46619 for platelet aggregation or the IC50 of a TP receptor antagonist.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood anticoagulated with citrate. The platelet count in the PRP is adjusted to a standard concentration (e.g., 250,000 platelets/µL).

  • Instrumentation: A light transmission aggregometer is used. This instrument measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar at 37°C.

    • For antagonist testing, the PRP is pre-incubated with the antagonist for a specified time.

    • The agonist (U-46619) is added to induce aggregation.

    • Light transmission is recorded over time. The maximum aggregation is determined.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of aggregation against the log concentration of the agonist or antagonist. EC50 and IC50 values are calculated from these curves.

Vascular Smooth Muscle Contraction Assay

This assay is used to evaluate the contractile response of vascular tissues to U-46619 and the inhibitory effect of antagonists.

Objective: To determine the potency of U-46619 in inducing vasoconstriction and the efficacy of antagonists in blocking this effect.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., rat aorta, human subcutaneous resistance arteries) are isolated and mounted in an organ bath or wire myograph containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2)[2].

  • Instrumentation: The myograph is equipped with a force transducer to measure isometric tension (contraction).

  • Procedure:

    • The arterial rings are allowed to equilibrate under a resting tension.

    • The viability of the tissue is confirmed by challenging it with a depolarizing solution (e.g., high potassium salt solution).

    • Cumulative concentrations of U-46619 are added to the bath to generate a concentration-response curve for contraction.

    • For antagonist studies, the tissue is pre-incubated with the antagonist before the addition of U-46619.

  • Data Analysis: The contractile force is measured, and concentration-response curves are plotted to determine the EC50 of U-46619 or the potency of the antagonist (often expressed as a pA2 value).

Section 4: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of U-46619 and a typical experimental workflow for evaluating its antagonists.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq_Protein Gq Protein TP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Response Platelet Shape Change, Aggregation, Secretion Ca_release->Platelet_Response Vasc_Response Vascular Smooth Muscle Contraction Ca_release->Vasc_Response PKC->Platelet_Response PKC->Vasc_Response

Caption: U-46619 signaling pathway in platelets and vascular smooth muscle cells.

Antagonist_Evaluation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_tissue Prepare Platelet-Rich Plasma or Vascular Tissue pre_incubate Pre-incubate with Antagonist (Test) or Vehicle (Control) prep_tissue->pre_incubate add_agonist Add Cumulative Concentrations of U-46619 pre_incubate->add_agonist measure_response Measure Platelet Aggregation or Muscle Contraction add_agonist->measure_response plot_curves Plot Concentration-Response Curves measure_response->plot_curves calc_potency Calculate IC50 or pA2 Values plot_curves->calc_potency

Caption: Experimental workflow for evaluating TP receptor antagonists.

References

A Comparative Guide to the Differential Effects of 5-trans U-46619 in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-trans U-46619, a stable thromboxane A2 (TP) receptor agonist, across various cell lines. Experimental data, detailed methodologies, and comparisons with alternative compounds are presented to support your research and development endeavors.

U-46619 is a potent vasoconstrictor and platelet agonist, mimicking the effects of the highly unstable endogenous ligand, thromboxane A2.[1][2] Its stability makes it a valuable tool for studying the roles of TP receptors in a multitude of physiological and pathophysiological processes.[3][4] This guide will delve into the nuanced cellular responses elicited by U-46619, highlighting the differential signaling pathways activated in various cell types.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of U-46619 and a common alternative, I-BOP, in various cell-based assays.

Table 1: Potency of U-46619 in Various Cell-Based Assays

Cell Type/PreparationAssayEC50 / IC50 / KiReference
Human PlateletsShape Change0.013 µM[5]
Human PlateletsAggregation0.58 µM[5]
Human PlateletsSerotonin Release0.54 ± 0.13 µM[6]
Human PlateletsFibrinogen Receptor Binding0.53 ± 0.21 µM[6]
Human Platelets (Washed)Aggregation (induced by U-46619)IC50: 0.06 µM (inhibited by SQ 29,548)[7]
HEK 293 Cells (expressing human TP receptor)Intracellular Calcium Increase56 ± 7 nM[8]
Rat Aortic Smooth Muscle CellsIntracellular Calcium Increase49 ± 14 nM[9]
Rat Aortic Smooth Muscle CellsInositol Trisphosphate Accumulation32 ± 4 nM[9]
Rat Aortic RingsContraction28 ± 2 nM[9]
General (in vitro preparations)TP Receptor Agonism0.035 µM

Table 2: Comparison of TP Receptor Agonists

AgonistReceptorParameterValueCell Type/PreparationReference
U-46619Thromboxane A2 (TP)EC500.035 µMIn vitro preparations
I-BOPThromboxane A2 (TP)Kd0.61 nMVascular Smooth Muscle[10]
I-BOPThromboxane A2 (TP)Kd~0.5 nMRat Kidney TP Receptor[11]

Signaling Pathways

U-46619 exerts its effects by activating TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the cell type and the specific G-proteins to which the receptor is coupled.

In vascular smooth muscle cells, U-46619 binding to the TP receptor, which is coupled to Gq, activates phospholipase C (PLC).[9] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to the activation of myosin light chain kinase and subsequent muscle contraction.[9][12]

In human platelets, U-46619 stimulation also leads to an increase in intracellular calcium and the activation of the small GTPase RhoA.[5] This triggers a cascade of events including platelet shape change, degranulation (e.g., serotonin release), and aggregation.[5][6] Furthermore, in HEK 293 cells expressing TPα and TPβ receptors, U-46619 has been shown to activate the extracellular signal-regulated kinases ERK-1 and ERK-2.

Below are diagrams illustrating these key signaling pathways.

U46619_VSMC_Signaling U46619 U-46619 TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Caption: U-46619 signaling in vascular smooth muscle cells.

U46619_Platelet_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G_Protein G-protein (e.g., Gq) TP_Receptor->G_Protein Activates Ca_Increase Increased Intracellular Ca2+ G_Protein->Ca_Increase RhoA RhoA Activation G_Protein->RhoA Shape_Change Shape Change Ca_Increase->Shape_Change Degranulation Degranulation Ca_Increase->Degranulation Aggregation Aggregation RhoA->Aggregation Shape_Change->Aggregation Degranulation->Aggregation

Caption: U-46619 signaling cascade in human platelets.

Experimental Protocols

Below are generalized protocols for key experiments involving U-46619. Specific parameters may need to be optimized for your experimental setup.

U-46619-Induced Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood.

Materials:

  • Freshly drawn human or animal blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • U-46619 stock solution (e.g., in DMSO or ethanol)

  • Platelet aggregometer (e.g., lumi-aggregometer)

  • Pipettes and consumables

Procedure:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a blank.

  • Aggregation Measurement:

    • Set the aggregometer to 100% transmittance with PPP and 0% with PRP.

    • Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to stabilize for a few minutes.

    • Add a specific concentration of U-46619 to the PRP and record the change in light transmittance over time. Aggregation is observed as an increase in light transmission.[13]

    • For whole blood aggregometry, impedance changes are measured instead of light transmittance.[14]

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to U-46619 stimulation using a fluorescent calcium indicator.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, HEK 293 cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • U-46619 stock solution

  • Fluorescence plate reader or microscope

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Loading with Calcium Indicator:

    • Wash the cells with a balanced salt solution.

    • Incubate the cells with the fluorescent calcium indicator in the dark at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Establish a baseline fluorescence reading.

    • Add U-46619 at the desired concentration.

    • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[9]

Experimental Workflow Diagram

Experimental_Workflow start Start cell_prep Cell Line Selection & Preparation start->cell_prep agonist_prep Agonist/Antagonist Preparation (U-46619, I-BOP, SQ 29548) start->agonist_prep assay_selection Assay Selection cell_prep->assay_selection agonist_prep->assay_selection platelet_agg Platelet Aggregation Assay assay_selection->platelet_agg Platelets ca_assay Intracellular Ca2+ Assay assay_selection->ca_assay Adherent Cells other_assay Other Assays (e.g., Western Blot for ERK) assay_selection->other_assay Specific Pathway data_acq Data Acquisition platelet_agg->data_acq ca_assay->data_acq other_assay->data_acq data_an Data Analysis (EC50, etc.) data_acq->data_an conclusion Conclusion data_an->conclusion

Caption: General workflow for studying U-46619 effects.

This guide provides a foundational understanding of the differential effects of this compound. For more in-depth information, please refer to the cited literature.

References

A Head-to-Head Comparison: 5-trans U-46619 and Indomethacin in Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, particularly in the study of inflammatory pathways, both 5-trans U-46619 and indomethacin serve as critical tools for modulating the production of prostaglandins. While both compounds ultimately impact the levels of these key signaling molecules, they do so through distinct mechanisms of action. This guide provides a comparative overview of this compound and indomethacin, presenting available experimental data and detailed methodologies for the assays used to characterize their activity.

Executive Summary

This document details a head-to-head comparison of this compound and indomethacin, focusing on their roles as inhibitors within the prostaglandin synthesis cascade. Indomethacin is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes. In contrast, this compound is identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). Due to a lack of direct comparative studies, this guide will focus on their distinct mechanisms of action, presenting quantitative data from respective assays and outlining the experimental protocols to assess their inhibitory activities.

Mechanism of Action and Point of Intervention

The primary difference between this compound and indomethacin lies in their enzymatic targets within the arachidonic acid cascade. Indomethacin acts upstream by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), while this compound acts downstream, inhibiting the isomerization of PGH2 to prostaglandin E2 (PGE2).

Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the initial and rate-limiting step in the synthesis of all prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, indomethacin broadly suppresses the production of a wide range of prostanoids.

This compound , the trans-isomer of the thromboxane A2 receptor agonist U-46619, has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is specifically responsible for the conversion of PGH2 to PGE2, a key mediator of inflammation and pain. Therefore, this compound offers a more targeted inhibition of PGE2 synthesis without affecting the production of other prostanoids like prostacyclin (PGI2) or thromboxane A2 (TXA2).

cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitor Action Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases Indomethacin Indomethacin COX-1 / COX-2 COX-1 / COX-2 Indomethacin->COX-1 / COX-2 Inhibits U46619 This compound mPGES-1 mPGES-1 U46619->mPGES-1 Inhibits

Figure 1: Differential inhibition points of Indomethacin and this compound.

Quantitative Data and Performance Comparison

CompoundTarget EnzymeAssay TypeIC50 ValueReference
Indomethacin Ovine COX-1LC-MS/MS-based assay0.42 µM[1]
Human COX-2LC-MS/MS-based assay2.75 µM[1]
This compound Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Biochemical AssayData not available in full text[2]

Note: One secondary source mentions that this compound is approximately half as potent as its 5-cis isomer in inhibiting mPGES-1. However, the precise IC50 value from the primary literature could not be retrieved.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of indomethacin and a general protocol for mPGES-1 inhibition assays, which would be applicable for this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (for Indomethacin)

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prostaglandin E2 (PGE2) produced by COX enzymes.[1]

Objective: To determine the IC50 value of indomethacin for the inhibition of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human COX-2 enzymes

  • Arachidonic acid (substrate)

  • Indomethacin (test inhibitor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is pre-incubated in the reaction buffer.

  • Inhibitor Addition: A range of concentrations of indomethacin (or vehicle control) is added to the enzyme preparation and incubated for a specified time to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an organic solvent or a strong acid.

  • Sample Preparation: The samples are processed to extract the produced PGE2. This may involve solid-phase extraction.

  • LC-MS/MS Analysis: The amount of PGE2 in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of inhibition for each indomethacin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Start Start Enzyme_Prep Prepare COX-1 or COX-2 Enzyme Start->Enzyme_Prep Add_Inhibitor Add Indomethacin (various concentrations) Enzyme_Prep->Add_Inhibitor Add_Substrate Add Arachidonic Acid (initiate reaction) Add_Inhibitor->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract PGE2 Terminate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End

Figure 2: Workflow for a COX Inhibition Assay.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (for this compound)

The following is a general protocol for an in vitro mPGES-1 inhibition assay, as a specific detailed protocol for this compound from the primary literature was not accessible.

Objective: To determine the IC50 value of this compound for the inhibition of mPGES-1.

Materials:

  • Microsomal fraction containing human mPGES-1

  • Prostaglandin H2 (PGH2) (substrate)

  • This compound (test inhibitor)

  • Reduced glutathione (GSH) (cofactor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 or LC-MS/MS system

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The microsomal preparation containing mPGES-1 is pre-incubated with various concentrations of this compound (or vehicle control) in the presence of GSH.

  • Reaction Initiation: The reaction is started by the addition of the substrate, PGH2.

  • Reaction Incubation: The reaction mixture is incubated for a short period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, often by the addition of a solution containing a reducing agent (e.g., stannous chloride) to convert any remaining PGH2 to PGF2α, thus preventing its non-enzymatic conversion to PGE2.

  • PGE2 Quantification: The concentration of PGE2 in the reaction mixture is determined using a specific ELISA kit or by LC-MS/MS.

  • Data Analysis: The percentage of mPGES-1 inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Indomethacin and this compound represent two distinct strategies for the inhibition of prostaglandin synthesis. Indomethacin provides a broad-spectrum inhibition of the cyclooxygenase enzymes, affecting the production of all prostanoids. This broad action is effective in reducing inflammation but is also associated with a range of side effects due to the inhibition of homeostatic prostanoids.

In contrast, this compound offers a more targeted approach by inhibiting mPGES-1, the terminal enzyme in PGE2 synthesis. This specificity has the potential to reduce inflammation mediated by PGE2 while sparing the production of other important prostanoids, which may lead to a more favorable side-effect profile.

The lack of direct head-to-head studies and limited publicly available quantitative data for this compound highlight an area for future research. Such studies would be invaluable for directly comparing the efficacy and selectivity of these two inhibitory mechanisms in various experimental models of inflammation and pain. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed experimental protocols.

References

Validating the Specificity of 5-trans U-46619 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 5-trans U-46619 with the well-established thromboxane A2 (TXA2) receptor agonist, U-46619, and other relevant compounds. By presenting experimental data and detailed protocols, this guide serves as a practical resource for validating the use of this compound as a negative control in functional assays targeting the TXA2 receptor.

U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to mimic the physiological effects of the highly unstable endogenous ligand, thromboxane A2, which includes platelet aggregation and smooth muscle contraction.[1][2][3] In contrast, its stereoisomer, this compound, is reported to be an inactive analog at the TP receptor, making it an ideal negative control for experiments investigating TXA2 signaling. This guide will delve into the experimental validation of this specificity.

Comparative Analysis of Thromboxane Receptor Ligands

To objectively assess the activity of this compound, its performance in key functional assays is compared with the active agonist U-46619, another potent TP receptor agonist I-BOP, and the selective TP receptor antagonist SQ 29,548.

CompoundTarget(s)Functional EffectReported EC50/IC50/K_d_
U-46619 Thromboxane A2 (TP) ReceptorAgonistEC50 = 35 nM (general)[4]; EC50 = 0.58 µM (platelet aggregation)[5]; EC50 = 0.013 µM (platelet shape change)[5]; ED50 = 6.54 nM (rat aortic ring contraction with endothelium)[6]
This compound Thromboxane A2 (TP) Receptor (purported inactive)Negative ControlData not available, expected to be inactive in TP receptor functional assays.
I-BOP Thromboxane A2 (TP) ReceptorAgonistK_d_ = 0.61 nM[7]
SQ 29,548 Thromboxane A2 (TP) ReceptorAntagonist-

Experimental Protocols

To ensure the validity and reproducibility of functional assays, detailed methodologies are crucial. Below are protocols for two key experiments used to characterize the activity of thromboxane receptor ligands.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in plasma in response to an agonist.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, causing the turbidity of the PRP to decrease. This change in light transmission is measured by an aggregometer.[8][9][10][11]

Protocol:

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP).[10]

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Place a cuvette with PRP into the aggregometer and establish a baseline reading.

    • Add the agonist (e.g., U-46619, this compound, or I-BOP) to the PRP at the desired concentration.

    • Record the change in light transmission over time. Aggregation is typically measured for 5-10 minutes.

    • For antagonist studies, pre-incubate the PRP with the antagonist (e.g., SQ 29,548) for a specified time before adding the agonist.

Vasoconstriction Assay (Aortic Ring Myography)

This ex vivo assay assesses the contractile response of isolated arterial rings to vasoactive compounds.

Principle: Arterial rings are mounted in an organ bath containing a physiological salt solution. The tension of the rings is measured using a force transducer. The addition of a vasoconstrictor agonist will cause the ring to contract, leading to an increase in measured tension.[12][13][14][15][16]

Protocol:

  • Aortic Ring Preparation:

    • Euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in a wire myograph system containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2, and maintained at 37°C.[15]

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams).

    • During equilibration, replace the buffer every 15-20 minutes.

  • Contraction Measurement:

    • To test for viability, contract the rings with a high concentration of potassium chloride (KCl).

    • After washing and returning to baseline, construct a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., U-46619, this compound).

    • For antagonist studies, pre-incubate the rings with the antagonist (e.g., SQ 29,548) before adding the agonist.

    • Record the contractile force generated at each concentration.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes described, the following diagrams are provided.

G cluster_0 Thromboxane A2 Receptor Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq_protein Gq Protein TP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Specificity Validation start Start prep_assays Prepare Functional Assays (Platelet Aggregation & Vasoconstriction) start->prep_assays test_U46619 Test U-46619 (Positive Control) prep_assays->test_U46619 test_5trans Test this compound (Test Compound) prep_assays->test_5trans observe_U46619 Observe Functional Response (e.g., Aggregation/Contraction) test_U46619->observe_U46619 observe_5trans Observe Lack of Functional Response test_5trans->observe_5trans conclusion Conclusion: This compound is a specific negative control for TP receptor observe_U46619->conclusion observe_5trans->conclusion

Caption: Workflow for validating this compound specificity.

References

Comparative Analysis of 5-trans U-46619: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-trans U-46619, focusing on its statistical and mechanistic properties in relation to its well-characterized isomer, U-46619, and other thromboxane A2 (TXA2) receptor agonists. Due to the limited availability of direct comparative data for this compound, this document outlines the established characteristics of U-46619 and presents the experimental frameworks through which a direct comparison with this compound could be performed.

Introduction to U-46619 and its Isomer

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in research to mimic the effects of the highly unstable endogenous ligand, thromboxane A2, which plays a crucial role in platelet aggregation and smooth muscle contraction.[1] Commercial preparations of U-46619 often contain its geometric isomer, this compound, as a minor impurity, typically constituting 2-5% of the mixture.[2] While the pharmacological profile of U-46619 is extensively documented, dedicated studies on the biological activity of purified this compound are scarce. One study has indicated that this compound is approximately half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase, an activity distinct from its presumed primary action at the TP receptor.[2]

Quantitative Comparison of Biological Activity

The following tables summarize the known quantitative data for U-46619 and provide a template for the data that would be required for a comprehensive comparison with this compound.

Table 1: Potency of U-46619 in Various In Vitro Assays

AgonistAssayPreparationEC50Reference
U-46619Platelet Shape ChangeWashed Human Platelets0.013 µM[3]
U-46619Platelet AggregationWashed Human Platelets0.58 µM[3]
U-46619General TP Receptor AgonismVarious in vitro preparations0.035 µM[4][5]
This compoundPlatelet Shape ChangeNot AvailableNot Available-
This compoundPlatelet AggregationNot AvailableNot Available-
This compoundGeneral TP Receptor AgonismNot AvailableNot Available-

Table 2: Comparative Activity of U-46619 and Other Prostanoids on Smooth Muscle Preparations

PreparationU-46619Thromboxane A2 (TxA2)Prostaglandin H2 (PGH2)
Guinea-pig lung stripPotent AgonistPotent AgonistActive
Dog saphenous veinPotent AgonistPotent AgonistActive
Rat aortaPotent AgonistPotent AgonistActive
Rabbit aortaPotent AgonistPotent AgonistActive
Guinea-pig ileumWeak/InactiveWeak/InactiveActive
Guinea-pig fundic stripWeak/InactiveWeak/InactiveActive
Cat tracheaWeak/InactiveWeak/InactiveActive

This table is based on a study by Coleman et al. (1981), which highlights that U-46619 is a selective mimetic of Thromboxane A2.[6]

Signaling Pathways of U-46619

U-46619 exerts its effects by activating G-protein coupled TP receptors, which can couple to several G-protein subtypes (including Gq/11 and Gi) to initiate a cascade of intracellular signaling events. The primary pathways involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, U-46619 is known to activate the RhoA/Rho-kinase pathway, which increases the calcium sensitivity of the contractile machinery. Downstream of these initial events, U-46619 has been shown to induce the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 and p38.

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds G_Protein G-Protein (Gq/11, Gi) TP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates RhoA RhoA G_Protein->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation p38_MAPK p38 MAPK PKC->p38_MAPK activates ERK1_2 ERK1/2 PKC->ERK1_2 activates ROCK Rho-kinase (ROCK) RhoA->ROCK Ca_sensitization Ca²⁺ Sensitization ROCK->Ca_sensitization Ca_sensitization->Contraction p38_MAPK->Aggregation ERK1_2->Aggregation Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (U-46619 & this compound) Binding_Assay Receptor Binding Assay (Determine Kd) Compound_Prep->Binding_Assay Functional_Assay Functional Assays (e.g., Aggregometry, Contraction) Compound_Prep->Functional_Assay Signaling_Assay Signaling Pathway Assays (Ca²⁺, RhoA, MAPK) Compound_Prep->Signaling_Assay Assay_Prep Prepare Biological System (Platelets, Arterial Rings, Cell Culture) Assay_Prep->Binding_Assay Assay_Prep->Functional_Assay Assay_Prep->Signaling_Assay Data_Collection Data Collection & Recording Binding_Assay->Data_Collection Functional_Assay->Data_Collection Signaling_Assay->Data_Collection CR_Curves Generate Concentration-Response Curves Data_Collection->CR_Curves Statistical_Analysis Statistical Analysis (EC50, Emax, Kd) CR_Curves->Statistical_Analysis Comparison Comparative Analysis of Potency & Efficacy Statistical_Analysis->Comparison

References

Safety Operating Guide

Personal protective equipment for handling 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 5-trans U-46619, a thromboxane A2 receptor agonist.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this potent chemical compound.

Personal Protective Equipment (PPE)

Given that this compound is an analogue of U-46619, which is classified as a hazardous substance, stringent personal protective measures are required. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: A properly fitted respirator is necessary when handling the compound outside of a certified chemical fume hood, especially if there is a risk of aerosolization.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

Operational and Disposal Plans

Safe and effective handling of this compound requires careful planning from acquisition to disposal. The following procedural steps provide a direct guide for laboratory operations.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated, and flammable-liquids-rated cabinet.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

Handling and Experimental Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use only non-sparking tools and equipment to prevent ignition.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

Spill Management:

  • In the event of a spill, evacuate the area immediately.

  • Wear the appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Quantitative Safety Data

The following table summarizes the key hazard and precautionary statements associated with the closely related compound U-46619, which should be applied to this compound.

Hazard Class Hazard Statement Precautionary Statement
Flammable LiquidH225: Highly flammable liquid and vaporP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Eye IrritantH319: Causes serious eye irritationP233: Keep container tightly closed.
STOT SE 3H336: May cause drowsiness or dizzinessP240: Ground/bond container and receiving equipment.
P241: Use explosion-proof electrical/ventilating/lighting equipment.
P242: Use only non-sparking tools.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Perform Experiment in Fume Hood C->D E Return Compound to Storage D->E F Clean Work Area E->F G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-trans U-46619
Reactant of Route 2
Reactant of Route 2
5-trans U-46619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.